Nucc-390 dihydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidin-1-yl-[1-propyl-5-(2-pyridin-4-ylethylamino)-4,5,6,7-tetrahydroindazol-3-yl]methanone;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N5O.2ClH/c1-2-14-28-21-7-6-19(25-13-10-18-8-11-24-12-9-18)17-20(21)22(26-28)23(29)27-15-4-3-5-16-27;;/h8-9,11-12,19,25H,2-7,10,13-17H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSYDQYPPGGIWOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(CC(CC2)NCCC3=CC=NC=C3)C(=N1)C(=O)N4CCCCC4.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Nucc-390 Dihydrochloride: A Technical Guide for Researchers
An In-depth Review of a Novel CXCR4 Agonist for Nerve Regeneration and Beyond
Abstract
Nucc-390 dihydrochloride (B599025) is a novel and selective small-molecule agonist for the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] This technical guide provides a comprehensive overview of Nucc-390 dihydrochloride, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of CXCR4 agonism, particularly in the context of neuroregeneration.
Chemical Properties and Formulation
This compound is a synthetic, small-molecule compound that acts as a potent and selective agonist of the CXCR4 receptor.[1][2]
| Property | Value |
| Formal Name | 1-piperidinyl[4,5,6,7-tetrahydro-1-propyl-5-[[2-(4-pyridinyl)ethyl]amino]-1H-indazol-3-yl]-methanone, dihydrochloride[3] |
| CAS Number | 2749281-71-6[3][4] |
| Molecular Formula | C₂₃H₃₃N₅O · 2HCl[3] |
| Formula Weight | 468.5 g/mol [3] |
| Purity | ≥98%[3] |
| Formulation | A solid[3] |
| Solubility | Soluble in DMSO[3] |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). Shipped at ambient temperature. |
| SMILES | CCCN1N=C(C(N2CCCCC2)=O)C3=C1CCC(C3)NCCC4=CC=NC=C4.Cl.Cl[3] |
| InChI Key | RSYDQYPPGGIWOJ-UHFFFAOYSA-N[3] |
Mechanism of Action
This compound functions as a CXCR4 receptor agonist, initiating downstream signaling cascades that are crucial for various cellular processes, including nerve regeneration. Its mechanism involves binding to the CXCR4 receptor, leading to its internalization and the activation of signaling pathways such as the MAP kinase pathway, evidenced by the phosphorylation of ERK.[1][5]
Signaling Pathway
The binding of Nucc-390 to the CXCR4 receptor initiates a cascade of intracellular events. A key pathway activated is the MAP kinase/ERK pathway, which plays a critical role in cell proliferation, differentiation, and survival.
References
The Advent of Nucc-390 Dihydrochloride: A Novel CXCR4 Agonist for Nerve Regeneration
A deep dive into the discovery, synthesis, and mechanism of action of a promising small-molecule therapeutic candidate.
For Immediate Release
Researchers and drug development professionals are witnessing the emergence of a potent new player in the field of nerve regeneration: Nucc-390 dihydrochloride (B599025). This novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4) has demonstrated significant potential in promoting the recovery of nerve function after degeneration. This technical guide provides an in-depth overview of its discovery, a detailed protocol for its chemical synthesis, and a summary of its biological activity, tailored for the scientific community.
Discovery and Biological Activity
Nucc-390 was identified as a selective agonist for the CXCR4 receptor, a G-protein coupled receptor involved in a multitude of physiological and pathological processes, including immune responses, stem cell migration, and neuronal development.[1][2] Unlike its natural ligand, CXCL12α, Nucc-390 is a small molecule with potentially more favorable pharmacokinetic properties.[3]
The biological activity of Nucc-390 is characterized by its ability to stimulate the CXCR4 receptor, leading to a cascade of downstream signaling events. It has been shown to induce a strong intracellular calcium response, which can be blocked by the selective CXCR4 antagonist AMD3100.[1][4] Furthermore, treatment with Nucc-390 leads to the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the MAP kinase pathway, indicating its capacity to stimulate signaling downstream of the CXCR4 receptor.[1][5] A notable characteristic of Nucc-390 is its ability to induce the internalization of CXCR4 receptors.[1][6]
Functionally, Nucc-390 has demonstrated a remarkable ability to promote axonal growth in cultured neurons and to facilitate the functional and anatomical recovery of the neuromuscular junction (NMJ) following acute nerve terminal damage in animal models.[1][3][7] Its pro-regenerative effects are mediated through its interaction with CXCR4, as these effects are prevented by the antagonist AMD3100.[2][3] This makes Nucc-390 a promising candidate for therapeutic intervention in various forms of neurodegeneration and nerve injury.[2][8]
Quantitative Biological Data
The following tables summarize the key quantitative data reported for Nucc-390 dihydrochloride's biological activity.
| Parameter | Value/Effect | Cell/System | Reference |
| In Vitro Activity | |||
| Intracellular Calcium ((Ca)i) Response | Strong response at 10 µM | Not specified | [1] |
| pERK Level Increase | Observed at 10 µM (30 min pre-treatment) | C8161 cells | [1][5] |
| CXCR4 Receptor Internalization | Induced at 10 µM (2 hours) | HEK cells | [1][6] |
| Axonal Growth Stimulation | Effective in the 0-1.25 µM range (24 hours) | Cultured cerebellar granule neurons (CGNs) | [1][7] |
| In Vivo Activity | |||
| Functional and Anatomical Recovery of NMJ | Observed with 3.2 mg/kg hind limb injection (twice daily for 3 days) | CD-1 mice with α-LTx induced nerve damage | [1] |
Chemical Synthesis of this compound
A convenient chemical synthesis for Nucc-390 has been developed and is detailed below.[2][9]
Synthesis Workflow
Caption: Chemical synthesis workflow for this compound.
Detailed Experimental Protocol
Step i: Claisen Condensation [9]
-
In a reaction vessel under an inert atmosphere, dissolve the starting ketone in a mixture of anhydrous diethyl ether (Et2O) and tetrahydrofuran (B95107) (THF).
-
Cool the solution to -78 °C.
-
Add lithium bis(trimethylsilyl)amide (LiHMDS) dropwise and stir for 1 hour.
-
Add diethyl oxalate (B1200264) in Et2O dropwise and continue stirring at -78 °C for 1 hour.
-
Allow the reaction to warm to room temperature and stir for an additional 3 hours.
-
Work up the reaction to isolate the product, which is obtained in an 81% yield.
Step ii: Pyrazole Formation [9]
-
Dissolve the product from Step i in ethanol (B145695) (EtOH).
-
Add propylhydrazine (B1293729) dihydrochloride and potassium carbonate (K2CO3).
-
Stir the mixture at room temperature overnight.
-
Isolate the resulting pyrazole derivative, achieving an 84% yield.
Step iii: Saponification [9]
-
Dissolve the ester from Step ii in a mixture of THF and methanol (B129727) (MeOH).
-
Add an aqueous solution of potassium hydroxide (B78521) (KOH).
-
Stir the reaction at room temperature overnight.
-
Acidify the mixture and extract the carboxylic acid product, which is obtained in 99% yield.
Step iv: Amide Coupling [9]
-
In a suitable flask, dissolve the carboxylic acid from Step iii in dimethylformamide (DMF).
-
Add N,N'-diisopropylethylamine (DIPEA) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add piperidine (B6355638) and continue stirring at room temperature for 45 minutes.
-
Isolate the amide product, which is formed in an 86% yield.
Step v: Boc Deprotection [9]
-
Dissolve the Boc-protected intermediate from Step iv in dichloromethane (B109758) (DCM).
-
Add a 4 M solution of hydrogen chloride (HCl) in dioxane.
-
Stir the reaction at room temperature for 3 hours.
-
Evaporate the solvent to obtain the deprotected amine in quantitative yield.
Step vi: Michael Addition and Salt Formation [9]
-
Dissolve the amine from Step v in methanol (MeOH) containing acetic acid.
-
Add 4-vinylpyridine (B31050) and heat the mixture at 80 °C overnight.
-
After the reaction is complete, cool the solution and add a 4 M solution of HCl in dioxane to precipitate the dihydrochloride salt.
-
Isolate the final product, this compound, with a 45% yield for this final step.
Signaling Pathway of Nucc-390
The activation of the CXCR4 receptor by Nucc-390 initiates a signaling cascade that promotes cell survival and growth.
Caption: Simplified signaling pathway of Nucc-390 via the CXCR4 receptor.
Conclusion
This compound represents a significant advancement in the quest for effective treatments for nerve damage. Its well-defined chemical synthesis and potent, selective agonist activity at the CXCR4 receptor make it an exciting candidate for further preclinical and clinical investigation. The detailed information provided in this guide is intended to facilitate further research and development of this promising therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. mdpi.com [mdpi.com]
- 8. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 9. researchgate.net [researchgate.net]
The Small-Molecule CXCR4 Agonist Nucc-390 Dihydrochloride: A Technical Guide to its Mechanism and Therapeutic Potential in Nerve Regeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucc-390 dihydrochloride (B599025) is a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] This receptor, along with its endogenous ligand CXCL12 (stromal cell-derived factor-1α), plays a critical role in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and neuronal development. The CXCL12/CXCR4 signaling axis has been implicated in the regeneration of damaged neurons, making it a promising target for therapeutic intervention in neurodegenerative diseases and peripheral nerve injuries.[3][4] Nucc-390, unlike the native peptide ligand, offers the potential for improved pharmacokinetic properties, positioning it as a compelling candidate for further investigation and clinical development.[3] This technical guide provides a comprehensive overview of the preclinical data on Nucc-390 dihydrochloride, focusing on its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols.
Mechanism of Action
Nucc-390 functions as a CXCR4 agonist, initiating downstream signaling cascades that promote cellular responses such as calcium mobilization, activation of the ERK/MAPK pathway, and chemotaxis.[5][6] A key characteristic of Nucc-390's interaction with CXCR4 is its ability to induce receptor internalization.[1][5] This process of desensitization and subsequent trafficking of the receptor is a crucial regulatory step in GPCR signaling. Interestingly, Nucc-390 does not appear to directly compete with the binding of the natural ligand CXCL12, as evidenced by its inability to inhibit the binding of 125I-SDF-1α to CXCR4.[5] This suggests that Nucc-390 may act as an allosteric agonist, binding to a site on the receptor distinct from the orthosteric ligand-binding pocket.[7]
Signaling Pathways
The activation of CXCR4 by agonists like Nucc-390 triggers a cascade of intracellular signaling events. A primary pathway involves the activation of G proteins, leading to downstream effects. One of the key pathways activated is the extracellular signal-regulated kinase (ERK) pathway, a part of the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival.
Nucc-390 Signaling Cascade
Quantitative Data
The following tables summarize the available quantitative data for the in vitro and in vivo activities of this compound.
In Vitro Activity
| Assay | Cell Line | Concentration | Result | Reference |
| Calcium Mobilization | C8161 melanoma cells | 10 µM | Strong intracellular calcium response, blocked by 1 µM AMD3100. | [5][6] |
| pERK Activation | C8161 melanoma cells | 10 µM (30 min pre-treatment) | Increased levels of phosphorylated ERK. | [1][5] |
| CXCR4 Internalization | HEK293 cells (CXCR4-YFP transfected) | 10 µM (2 hours) | Induced CXCR4 receptor internalization. | [1][5] |
| Axonal Growth | Cerebellar granule neurons (CGNs) | 0-1.25 µM (24 hours) | Boosted axonal growth via CXCR4. | [1][8] |
| Chemotaxis | C8161 cells | 10 µM | Produced significant chemotaxis (p < 0.01). | [6] |
In Vivo Activity
| Animal Model | Injury Model | Treatment Regimen | Outcome | Reference |
| CD-1 Mice | α-Latrotoxin (α-LTx) induced neuromuscular junction (NMJ) degeneration | 3.2 mg/kg, twice daily for 3 days (hind limb injection) | Promoted functional and anatomical recovery of the NMJ. | [1][3] |
| Mice | Sciatic Nerve Crush | Not specified in abstracts | Promoted functional recovery of the sciatic nerve. | [4][9] |
| Mice | Taipan snake venom-induced neuroparalysis | Daily local administration | Significantly accelerated recovery from paralysis, as measured by CMAP. | [10] |
Experimental Protocols
Calcium Mobilization Assay
Objective: To measure the ability of Nucc-390 to induce intracellular calcium flux, a hallmark of GPCR activation.
Methodology:
-
Cell Culture: C8161 human melanoma cells, which endogenously express CXCR4, are cultured in appropriate media.
-
Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Assay Procedure:
-
Loaded cells are washed and resuspended in a suitable buffer.
-
Baseline fluorescence is recorded.
-
Nucc-390 is added at the desired concentration (e.g., 10 µM), and changes in intracellular calcium are monitored by measuring the fluorescence intensity over time using a fluorometer or a fluorescence microscope.
-
To confirm the specificity of the response, cells can be pre-incubated with a CXCR4 antagonist, such as AMD3100 (1 µM), before the addition of Nucc-390.
-
A positive control, such as the natural ligand SDF-1 (100 nM), is typically included.[5][6]
-
Calcium Mobilization Assay Workflow
pERK Activation Assay
Objective: To determine if Nucc-390 activates the ERK/MAPK signaling pathway downstream of CXCR4.
Methodology:
-
Cell Culture and Treatment: C8161 cells are cultured and then treated with Nucc-390 (e.g., 10 µM) for a specified time (e.g., 30 minutes).
-
Cell Lysis: After treatment, cells are lysed to extract total protein.
-
Western Blotting:
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
-
Quantification: The intensity of the pERK band is normalized to the total ERK band to determine the relative increase in ERK phosphorylation.[1][5]
CXCR4 Internalization Assay
Objective: To visualize and quantify the internalization of the CXCR4 receptor upon treatment with Nucc-390.
Methodology:
-
Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid encoding CXCR4 fused to a fluorescent protein (e.g., YFP).
-
Treatment: Transfected cells are treated with Nucc-390 (e.g., 10 µM) for a specified time (e.g., 2 hours).
-
Imaging: Live-cell imaging or imaging of fixed cells is performed using a confocal microscope.
-
Analysis: The subcellular localization of the CXCR4-YFP fusion protein is observed. In untreated cells, fluorescence is primarily at the plasma membrane. Upon agonist-induced internalization, fluorescence appears in intracellular vesicles. The degree of internalization can be quantified by measuring the fluorescence intensity in the cytoplasm versus the membrane.[1][5]
In Vivo Sciatic Nerve Crush Model
Objective: To evaluate the in vivo efficacy of Nucc-390 in promoting functional recovery after peripheral nerve injury.
Methodology:
-
Animal Model: Anesthetized mice undergo a surgical procedure to expose the sciatic nerve.
-
Nerve Injury: A crush injury is induced on the sciatic nerve using fine forceps for a standardized duration and pressure.
-
Treatment: Animals are treated with Nucc-390 or a vehicle control according to a defined dosing schedule (e.g., local or systemic administration).
-
Functional Assessment (Electrophysiology):
-
At various time points post-injury, compound muscle action potentials (CMAPs) are recorded from the gastrocnemius muscle upon stimulation of the sciatic nerve proximal to the crush site.
-
The amplitude and latency of the CMAP are measured to assess the extent of functional recovery. An increase in amplitude and a decrease in latency indicate improved nerve function.
-
-
Histological Analysis: At the end of the study, sciatic nerves are harvested for histological analysis to assess axonal regeneration and myelination.[4][9]
Sciatic Nerve Crush Model Workflow
Conclusion and Future Directions
This compound has emerged as a promising small-molecule CXCR4 agonist with demonstrated pro-regenerative effects in preclinical models of nerve injury. Its ability to activate downstream signaling pathways and promote axonal growth underscores its therapeutic potential. Further studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to establish optimal dosing regimens for various neurodegenerative conditions. The development of Nucc-390 and similar CXCR4 agonists could pave the way for novel therapeutic strategies for patients suffering from peripheral neuropathies and other neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening of a Functional Human CXCL12-CXCR4 Signaling Axis in a Genetically Modified S. cerevisiae: Discovery of a Novel Up-Regulator of CXCR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
The Signal Transduction Pathway of Nucc-390 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nucc-390 dihydrochloride (B599025) is a small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), a G protein-coupled receptor (GPCR) implicated in a multitude of physiological and pathological processes, including immune response, neurogenesis, and cancer metastasis.[1][2][3] As a CXCR4 agonist, Nucc-390 activates a cascade of intracellular signaling events that regulate critical cellular functions. This technical guide provides an in-depth overview of the core signal transduction pathway initiated by Nucc-390, offering detailed experimental protocols and quantitative data to support further research and drug development efforts.
Introduction to the CXCR4 Signaling Axis
The CXCR4 receptor is primarily activated by its endogenous ligand, the chemokine CXCL12 (also known as stromal cell-derived factor-1α, SDF-1α).[4][5] The interaction between CXCL12 and CXCR4 governs a wide array of cellular processes such as cell migration, proliferation, and survival.[4][6] Nucc-390 mimics the action of CXCL12, binding to and activating CXCR4 to initiate downstream signaling.[1] The effects of Nucc-390 are specifically mediated by CXCR4, as they can be blocked by the selective CXCR4 antagonist, AMD3100.
The Core Signal Transduction Pathway of Nucc-390
The binding of Nucc-390 to CXCR4 triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and the initiation of subsequent downstream signaling cascades. The principal pathway involves Gαi-mediated signaling, leading to calcium mobilization and activation of the MAPK/ERK pathway. Concurrently, G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor can lead to β-arrestin recruitment, which not only desensitizes G protein signaling but can also initiate a second wave of signaling.
G Protein-Coupled Signaling
CXCR4 predominantly couples to inhibitory G proteins of the Gαi subfamily.[1][6][7][8][9][10] Upon activation by Nucc-390, the Gαi subunit exchanges GDP for GTP and dissociates from the Gβγ dimer.[1][6] Both the activated Gαi-GTP and the Gβγ dimer act as signaling molecules, modulating the activity of various downstream effectors.
-
Calcium Mobilization: The Gβγ subunit can activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][11] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[11] This transient increase in cytosolic calcium is a key signaling event that regulates numerous cellular processes.
-
MAPK/ERK Pathway Activation: The activation of the Ras/Raf/MEK/ERK pathway is a central event in CXCR4 signaling.[4][12][13] This can be initiated through G protein-dependent mechanisms.
β-Arrestin-Mediated Signaling and Receptor Regulation
Following agonist binding, CXCR4 is phosphorylated by G protein-coupled receptor kinases (GRKs).[6] This phosphorylation creates a high-affinity binding site for β-arrestin proteins.[14][15] The recruitment of β-arrestin to the receptor has two main consequences:
-
Desensitization and Internalization: β-arrestin sterically hinders the coupling of G proteins to the receptor, leading to the termination of G protein-mediated signaling, a process known as desensitization.[15] β-arrestin also acts as an adapter protein, recruiting components of the endocytic machinery, which leads to the internalization of the CXCR4 receptor.[1]
-
G Protein-Independent Signaling: β-arrestins can act as signal transducers themselves by scaffolding various signaling proteins, including components of the MAPK cascade.[15][16][17][18] This can lead to a sustained phase of ERK activation that is temporally and spatially distinct from the G protein-mediated activation. The potential for Nucc-390 to exhibit biased agonism, preferentially activating either the G protein or β-arrestin pathway, is an important area for further investigation.
Visualization of the Nucc-390 Signaling Pathway
The following diagrams illustrate the key events in the Nucc-390-CXCR4 signaling cascade.
Figure 1: G protein-mediated signaling cascade initiated by Nucc-390.
Figure 2: β-arrestin-mediated regulation and signaling of CXCR4.
Quantitative Data
| Parameter | Assay Type | Expected Range (for CXCR4 Agonists) |
| EC50 | Intracellular Calcium Mobilization | 1 - 100 nM |
| EC50 | ERK1/2 Phosphorylation | 1 - 100 nM |
| EC50 | β-Arrestin Recruitment | 10 - 500 nM |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the signal transduction of Nucc-390.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
Cells expressing CXCR4 (e.g., HEK293-CXCR4, Jurkat)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
Probenecid
-
Nucc-390 dihydrochloride
-
Ionomycin (B1663694) (positive control)
-
EGTA (for chelation)
-
Fluorescence plate reader or microscope capable of ratiometric measurement (Ex: 340/380 nm, Em: 510 nm)
Procedure:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer of HBSS containing 2-5 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the loading buffer.
-
Wash the cells twice with HBSS containing 2.5 mM probenecid.
-
Add 100 µL of the same buffer to each well.
-
-
Measurement:
-
Place the plate in the fluorescence reader and allow it to equilibrate for 5-10 minutes.
-
Record a baseline fluorescence ratio (340/380 nm excitation) for 30-60 seconds.
-
Add Nucc-390 at various concentrations and continue recording the fluorescence ratio for 2-5 minutes to capture the peak response.
-
At the end of the experiment, add ionomycin to determine the maximum fluorescence ratio (Rmax), followed by EGTA to determine the minimum fluorescence ratio (Rmin).
-
-
Data Analysis: Calculate the intracellular calcium concentration using the Grynkiewicz equation. Plot the peak response against the log of the Nucc-390 concentration to determine the EC50.
Figure 3: Experimental workflow for the intracellular calcium mobilization assay.
ERK1/2 Phosphorylation Western Blot
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) by Western blotting.
Materials:
-
Cells expressing CXCR4
-
This compound
-
Serum-free culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-p-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat cells with various concentrations of Nucc-390 for different time points (e.g., 2, 5, 10, 30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane to remove the antibodies.
-
Re-probe the membrane with the primary antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
Figure 4: Experimental workflow for ERK1/2 phosphorylation Western blot.
Conclusion
This compound exerts its biological effects by activating the CXCR4 receptor and its complex downstream signaling network. A thorough understanding of this pathway, from G protein coupling and second messenger generation to β-arrestin-mediated regulation, is paramount for the development of novel therapeutics targeting this axis. The experimental protocols provided herein offer a robust framework for researchers to further investigate the nuanced signaling properties of Nucc-390 and other CXCR4 modulators. Future studies should focus on obtaining precise quantitative data for Nucc-390 and exploring the potential for biased agonism to fine-tune therapeutic outcomes.
References
- 1. Frontiers | The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration [frontiersin.org]
- 2. CXCR4 signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. SDF-1α and CXCR4 as therapeutic targets in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The chemokine SDF-1alpha triggers CXCR4 receptor dimerization and activates the JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXC Chemokine Ligand 12 Facilitates Gi Protein Binding to CXC Chemokine Receptor 4 by Stabilizing Packing of the Proline–Isoleucine–Phenylalanine Motif: Insights from Automated Path Searching - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Internal water channel formation in CXCR4 is crucial for Gi-protein coupling upon activation by CXCL12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular insights into intrinsic transducer-coupling bias in the CXCR4-CXCR7 system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium mobilization by activation of M(3)/M(5) muscarinic receptors in the human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. SDF-1α/CXCR4 signaling promotes capillary tube formation of human retinal vascular endothelial cells by activating ERK1/2 and PI3K pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. β-Arrestin1 and β-Arrestin2 Are Required to Support the Activity of the CXCL12/HMGB1 Heterocomplex on CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The β-Arrestins: Multifunctional Regulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Arrestin Based Receptor Signaling Paradigms: Potential Therapeutic Targets for Complex Age-Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. β-arrestin: a signaling molecule and potential therapeutic target for heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Nucc-390 Dihydrochloride: A Deep Dive into its Pro-Regenerative Potential as a CXCR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
Nucc-390 dihydrochloride (B599025) has emerged as a significant small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4), a key player in various physiological and pathological processes. This technical guide provides a comprehensive overview of the biological function of Nucc-390 dihydrochloride, with a focus on its mechanism of action and its potential as a therapeutic agent for promoting nerve regeneration.
Core Mechanism of Action: Selective CXCR4 Agonism
Nucc-390 is a novel and selective small-molecule agonist for the CXCR4 receptor.[1] Its primary biological function is to mimic the action of the natural ligand, the chemokine CXCL12α, by binding to and activating CXCR4.[2][3] This activation triggers a cascade of downstream signaling events that are crucial for cellular processes such as cell migration, proliferation, and survival. Notably, the effects of Nucc-390 can be blocked by the selective CXCR4 antagonist AMD3100, confirming its specific action on this receptor.[1][2][3]
One of the key actions of Nucc-390 is the induction of CXCR4 receptor internalization.[1][4] This process is a hallmark of G-protein coupled receptor (GPCR) activation and is essential for regulating receptor signaling and sensitivity.
In Vitro Efficacy: Cellular and Molecular Responses
A series of in vitro studies have demonstrated the potent biological activity of this compound across various cellular models. These studies provide quantitative insights into its concentration-dependent effects.
| Assay | Cell Line | Concentration | Observed Effect | Reference |
| Intracellular Calcium Mobilization | Not Specified | 10 µM | Strong intracellular calcium ((Ca)i) response, blockable by AMD3100. | [1] |
| ERK Phosphorylation | C8161 cells | 10 µM (30 min pre-treatment) | Increased levels of phosphorylated ERK (pERK), indicating activation of the MAP kinase pathway. | [1][5] |
| CXCR4 Receptor Internalization | HEK cells expressing CXCR4-YFP | 10 µM (2 hours) | Induction of CXCR4 receptor internalization from the cell membrane. | [1][4] |
| Axonal Growth | Cultured cerebellar granule neurons (CGNs) | 0 - 1.25 µM (24 hours) | Stimulation of axonal growth. | [1][4][6] |
| Axonal Elongation | Rat spinal cord motor neurons (SCMNs) | 0.25 µM (24 hours) | Induction of motor axon elongation, an effect blocked by AMD3100. | [2] |
| Chemotaxis | C8161 cells | Not Specified | Stimulation of chemotaxis, comparable to the natural ligand SDF-1. | [5] |
In Vivo Efficacy: Promoting Nerve Regeneration
The pro-regenerative capabilities of Nucc-390 have been substantiated in preclinical in vivo models, highlighting its therapeutic potential.
| Animal Model | Dosage and Administration | Injury Model | Observed Effect | Reference |
| CD-1 mice | 3.2 mg/kg (hind limb injection, twice daily for 3 days) | α-Latrotoxin (α-LTx) induced neuromuscular junction (NMJ) damage | Promoted functional and anatomical recovery of the NMJ. | [1] |
| CD-1 or C57BL6-J plp-GFP mice | Not Specified | Sciatic nerve crush or cut | Promoted functional and anatomical recovery of the nerve. | [2] |
| Mice | Not Specified | Taipan snake venom-induced neuroparalysis | Accelerated recovery from paralysis by promoting nerve regeneration. | [7] |
Signaling Pathways and Experimental Workflows
The biological effects of Nucc-390 are mediated through the activation of specific signaling pathways. The experimental workflows used to characterize these effects provide a framework for future research.
Caption: Signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
The Agonist Nucc-390 Dihydrochloride: A Technical Guide to its Role in pERK Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucc-390 dihydrochloride (B599025) is a novel, small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). As a G-protein coupled receptor (GPCR), CXCR4 is integral to a multitude of physiological processes, and its dysregulation is implicated in various diseases. Upon activation, CXCR4 initiates a cascade of intracellular signaling events, one of the most critical being the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway. This phosphorylation event, resulting in activated pERK, is a central node in regulating cellular processes such as proliferation, differentiation, and survival. This technical guide provides an in-depth overview of the relationship between Nucc-390 dihydrochloride and pERK signaling, including putative signaling pathways, quantitative data from related studies, and detailed experimental protocols.
Signaling Pathways
The activation of ERK by CXCR4 agonists like Nucc-390 is primarily understood to occur through two main pathways: the G-protein dependent pathway and the β-arrestin dependent pathway.
G-Protein Dependent Pathway
Upon agonist binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, specifically the Gαi subtype. This activation results in the dissociation of the Gαi subunit from the Gβγ dimer. The liberated Gβγ subunits can then activate a downstream signaling cascade involving Ras, Raf, and MEK, which ultimately leads to the phosphorylation of ERK.
β-Arrestin Dependent Pathway
Alternatively, agonist-bound CXCR4 can be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins. β-arrestin can act as a scaffold protein, bringing components of the MAPK cascade (Raf, MEK, and ERK) into proximity, thereby facilitating ERK phosphorylation independent of G-protein signaling.
Quantitative Data
| Parameter | Value | Cell Type | Duration | Method | Reference |
| Effective Concentration | 10 μM | Not Specified | 30 minutes | Western Blot | |
| Observed Effect | Increased pERK levels | Not Specified | 30 minutes | Western Blot |
For context, studies with other CXCR4 agonists, such as the natural ligand CXCL12, have shown varying degrees of pERK activation depending on the cell type and experimental conditions. Quantification is typically performed by densitometric analysis of Western blots, comparing the ratio of pERK to total ERK in treated versus untreated cells.
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the effect of Nucc-390 on pERK signaling.
Cell Culture and Treatment
A common cell line for studying GPCR signaling is the Human Embryonic Kidney 293 (HEK293) line, which can endogenously or exogenously express CXCR4.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
-
This compound
-
Vehicle control (e.g., sterile water or DMSO, depending on Nucc-390 solvent)
Protocol:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.
-
Seed cells into 6-well plates at a density that will allow them to reach approximately 80% confluency on the day of the experiment.
-
Allow cells to adhere and grow for 24 hours.
-
Prior to treatment, replace the growth medium with serum-free DMEM and incubate for 4-6 hours to reduce basal pERK levels.
-
Prepare a stock solution of this compound. Treat the cells with a final concentration of 10 µM Nucc-390 or an equivalent volume of the vehicle control.
-
Incubate the cells for 30 minutes at 37°C.
-
After incubation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
Western Blot for pERK/ERK
Materials:
-
Cell lysate
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-pERK1/2, Rabbit anti-total ERK1/2
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pERK1/2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total ERK or a housekeeping protein like GAPDH.
Safety and Handling of this compound
This compound should be handled with care in a laboratory setting. It is advisable to wear personal protective equipment, including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound serves as a valuable tool for studying CXCR4-mediated signaling. Its ability to induce ERK phosphorylation highlights its potential as a modulator of cellular processes governed by the MAPK pathway. While the precise signaling intermediates and the exact quantitative effect on pERK levels require further investigation, the information and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic and research applications of this potent CXCR4 agonist.
An In-depth Technical Guide to NUCC-390 Dihydrochloride-Induced CXCR4 Receptor Internalization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms and experimental considerations surrounding the internalization of the C-X-C chemokine receptor type 4 (CXCR4) induced by the selective small-molecule agonist, NUCC-390 dihydrochloride (B599025). This document details the associated signaling pathways, experimental protocols for quantification, and a summary of the available data on its activity.
Introduction
NUCC-390 dihydrochloride is a novel, small-molecule agonist of the CXCR4 receptor.[1] As a G-protein coupled receptor (GPCR), CXCR4 plays a crucial role in various physiological processes, including immune responses, hematopoiesis, and neuronal development. Its activation by the natural ligand, CXCL12 (also known as SDF-1), or by agonists like NUCC-390, triggers a cascade of intracellular signaling events. A key regulatory mechanism for CXCR4 signaling is receptor internalization, a process where the receptor is removed from the cell surface, leading to signal desensitization and downstream modulation of cellular responses. Understanding the specifics of NUCC-390-induced internalization is critical for its development as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the available quantitative and qualitative data regarding the effects of this compound on CXCR4 receptor activity.
Table 1: this compound-Induced CXCR4 Internalization
| Cell Line | Concentration | Incubation Time | Method | Observed Effect | Source |
| HEK293 (transfected with CXCR4-YFP) | 10 µM | 2 hours | Fluorescence Microscopy | Induces CXCR4 receptor internalization, with receptors aggregating in the cytosol. | [2] |
| CXCR4-YFP expressing cells | 10 µM | 2 hours | Confocal Microscopy | High levels of CXCR4 internalization observed. | [3] |
| CXCR4-YFP expressing cells | 1 µM | 2 hours | Confocal Microscopy | High levels of CXCR4 internalization observed. | [3] |
| CXCR4-YFP expressing cells | 0.1 µM | 2 hours | Confocal Microscopy | Some internalization of CXCR4 observed. | [3] |
| CXCR4-YFP expressing cells | 0.01 µM | 2 hours | Confocal Microscopy | Some internalization of CXCR4 observed. | [3] |
Table 2: Dose-Dependent Effect of NUCC-390 on CXCR4-YFP Cellular Localization
| Treatment | Concentration | % CXCR4 in Cell Periphery | % CXCR4 Internalized | Source |
| Vehicle Control | N/A | 69% | 31% | [3] |
| NUCC-390 | 0.01 µM | Decreased | Increased | [3] |
| NUCC-390 | 0.1 µM | Decreased | Increased | [3] |
| NUCC-390 | 1 µM | Decreased | Increased | [3] |
| NUCC-390 | 10 µM | Decreased | Increased | [3] |
| SDF-1 (natural ligand) | N/A | Decreased | Increased | [3] |
Table 3: Downstream Signaling Effects of this compound
| Effect | Cell Line | Concentration | Incubation Time | Method | Observed Effect | Source |
| Intracellular Calcium Mobilization | C8161 melanoma cells | 10 µM | N/A | Fura-2 Calcium Imaging | Produces a strong intracellular calcium response, which is blocked by the CXCR4 antagonist AMD3100. | [2] |
| ERK Phosphorylation | C8161 cells | 10 µM | 30 minutes | Western Blot | Leads to increased levels of phosphorylated ERK (pERK). | [1] |
| Axonal Growth | Cultured cerebellar granule neurons (CGNs) | 0-1.25 µM | 24 hours | Immunofluorescence Microscopy | Boosts axonal growth via CXCR4. | [1] |
Signaling Pathways
Activation of CXCR4 by NUCC-390 initiates downstream signaling through both G-protein dependent and independent pathways. The internalization process is primarily mediated by β-arrestin.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for studying CXCR4 signaling and internalization.
CXCR4 Receptor Internalization Assay (Fluorescence Microscopy)
This protocol is adapted from methods used to visualize GPCR internalization.[2]
Objective: To visually assess and quantify the translocation of CXCR4 from the cell membrane to intracellular compartments following treatment with NUCC-390.
Materials:
-
HEK293 cells stably expressing YFP-tagged CXCR4 (CXCR4-YFP)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated glass-bottom dishes or coverslips
-
This compound stock solution (in DMSO or water)
-
SDF-1 (positive control)
-
AMD3100 (antagonist control)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI stain for nuclear counterstaining
-
Confocal microscope
References
Nucc-390 Dihydrochloride: A Technical Guide to its Chemical Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Nucc-390 dihydrochloride (B599025) is a novel, selective small-molecule agonist for the C-X-C chemokine receptor 4 (CXCR4).[1][2] This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and experimental data, designed to support research and development efforts in neuroregeneration and other therapeutic areas where CXCR4 signaling is pertinent.
Core Chemical Properties
Nucc-390 dihydrochloride is a solid, water-soluble compound.[3] Its key chemical identifiers and properties are summarized below for easy reference.
| Property | Value | Reference |
| Formal Name | 1-piperidinyl[4,5,6,7-tetrahydro-1-propyl-5-[[2-(4-pyridinyl)ethyl]amino]-1H-indazol-3-yl]-methanone, dihydrochloride | [4] |
| CAS Number | 2749281-71-6 | [4] |
| Molecular Formula | C₂₃H₃₃N₅O • 2HCl | [4] |
| Formula Weight | 468.5 g/mol | [4] |
| Purity | ≥98% | [4] |
| Formulation | A solid | [4] |
| Solubility | Soluble in DMSO | [4] |
| SMILES | CCCN1N=C(C(N2CCCCC2)=O)C3=C1CCC(C3)NCCC4=CC=NC=C4.Cl.Cl | [4] |
| InChI Key | RSYDQYPPGGIWOJ-UHFFFAOYSA-N | [4] |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). | [5] |
Mechanism of Action: CXCR4 Agonism
Nucc-390 acts as a selective agonist of the CXCR4 receptor, a G-protein coupled receptor involved in various physiological and pathological processes, including immune response, stem cell migration, and neuronal development.[6][7] Unlike the endogenous ligand CXCL12α, Nucc-390 is a small molecule with potentially more favorable pharmacokinetic properties.[6]
The agonistic activity of Nucc-390 on CXCR4 initiates several downstream signaling events:
-
Calcium Mobilization: In C8161 melanoma cells expressing CXCR4, Nucc-390 (at 10 µM) induces a strong intracellular calcium response.[4][8]
-
ERK Phosphorylation: Treatment of C8161 cells with Nucc-390 (10 µM for 30 minutes) leads to increased levels of phosphorylated ERK (pERK), a key component of the MAP kinase pathway.[1][9]
-
Receptor Internalization: Nucc-390 (10 µM for 2 hours) has been shown to induce the internalization of CXCR4 receptors in HEK293 cells transfected with CXCR4-YFP.[1][2]
Crucially, these effects are blocked by the selective CXCR4 antagonist AMD3100 (Plerixafor), confirming that Nucc-390's activity is mediated through the CXCR4 receptor.[4][7] Interestingly, Nucc-390 does not appear to compete directly with the binding of the natural ligand SDF-1α (CXCL12α), suggesting it may be an orthosteric agonist that interacts with a different site on the receptor.[8][9]
Caption: Signaling pathway of Nucc-390 via the CXCR4 receptor.
Detailed Methodologies
The pro-regenerative effects of Nucc-390 have been demonstrated in several key experiments. The methodologies are summarized below.
Chemical Synthesis of Nucc-390
A novel synthesis for Nucc-390 has been described.[7] The key steps and reagents are outlined as follows:
-
Step i: Reaction with LiHMDS, Et2O, and THF at -78°C for 1 hour, followed by diethyl oxalate (B1200264) in Et2O at -78°C for 1 hour, then warming to room temperature for 3 hours (81% yield).[3]
-
Step ii: Reaction with propylhydrazine (B1293729) dihydrochloride and K2CO3 in EtOH at room temperature overnight (84% yield).[3]
-
Step iii: Hydrolysis with aqueous KOH in THF and MeOH at room temperature overnight (99% yield).[3]
-
Step iv: Amide coupling using DIPEA and HATU in DMF at room temperature for 15 minutes, followed by the addition of piperidine (B6355638) for 45 minutes (86% yield).[3]
-
Step v: Salt formation using 4M HCl in dioxane and DCM at room temperature for 3 hours (quantitative yield).[3]
-
Step vi: Michael addition with 4-vinylpyridine (B31050) in acetic acid and MeOH at 80°C overnight, followed by treatment with 4M HCl in dioxane (45% yield).[3]
In Vitro Axonal Elongation Assay
This assay measures the effect of Nucc-390 on nerve growth in a controlled environment.[6][10]
-
Cell Culture: Primary cultures of spinal cord motor neurons (SCMNs) are established from rats.[6][10]
-
Treatment: SCMNs are treated for 24 hours with varying concentrations of Nucc-390 (e.g., 0.0625, 0.125, and 0.25 µM) added to the culture medium.[4][10] Control groups receive no treatment. To confirm CXCR4-dependency, some cells are co-treated with the CXCR4 antagonist AMD3100.[6]
-
Staining and Imaging: After treatment, cells are fixed and stained for β₃-tubulin to identify axons.[6][10] Images are captured using fluorescence microscopy.
-
Analysis: The length of the axons is traced and measured from the captured images. The data is typically presented as a percentage of the axon length in untreated control cells.[6][10]
Caption: Workflow for in vitro assessment of axonal elongation.
In Vivo Sciatic Nerve Crush Model
This animal model assesses the potential of Nucc-390 to promote nerve regeneration after physical injury.[4][6]
-
Model: A sciatic nerve crush injury is induced in mice.[4]
-
Treatment: Mice are treated with Nucc-390, for instance, at a dose of 26 mg/kg per day.[4]
-
Functional Readout: The primary outcome is the recovery of neuromuscular function, which is quantified by measuring the compound muscle action potentials (CMAPs) of the gastrocnemius muscle.[4] An accelerated recovery of the CMAP trace indicates improved and more synchronous neurotransmission.[6]
-
Histological Analysis: To assess anatomical recovery, the sciatic nerve can be stained for markers of active axonal regrowth, such as GAP43.[6]
Preclinical Efficacy
Nucc-390 has demonstrated significant efficacy in promoting nerve recovery in various preclinical models.
-
In Vitro : At concentrations as low as 0.0625 µM, Nucc-390 increases axon length in cultured rat spinal cord motor neurons.[4] It also boosts axonal growth in cultured cerebellar granule neurons.[1][2]
-
In Vivo : Daily administration of Nucc-390 (26 mg/kg) in a mouse model of sciatic nerve crush injury restores gastrocnemius muscle CMAPs.[4] Furthermore, it promotes the functional and anatomical recovery of the neuromuscular junction (NMJ) following acute damage induced by neurotoxins, such as α-latrotoxin and Papuan taipan snake venom.[1][4][11]
These findings underscore the potential of Nucc-390 as a therapeutic agent for promoting nerve repair and functional recovery after various types of neuronal damage.[6][7] Its development could offer a promising new strategy for treating peripheral nerve injuries and certain neurodegenerative conditions.[6][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medkoo.com [medkoo.com]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20180155295A1 - Cxcr4 chemokine receptor modulators - Google Patents [patents.google.com]
- 9. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
Methodological & Application
Application Notes and Protocols for Nucc-390 Dihydrochloride In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Nucc-390 dihydrochloride (B599025) in mice, with a focus on its application in nerve regeneration studies. The protocols are based on peer-reviewed research and are intended to serve as a guide for designing and executing experiments.
Introduction
Nucc-390 dihydrochloride is a novel and selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4). The activation of the CXCR4 receptor by its natural ligand, CXCL12α, is implicated in various physiological and pathological processes, including neurogenesis and nerve repair. Nucc-390, by mimicking the action of CXCL12α, has been shown to promote the functional and anatomical recovery of peripheral nerves after injury in murine models.[1][2] Its potential as a therapeutic agent stems from its ability to stimulate axonal elongation and regeneration of motor axon terminals.[1][3]
Mechanism of Action
Nucc-390 functions as a CXCR4 receptor agonist. The binding of Nucc-390 to CXCR4 on neuronal cells activates downstream signaling pathways, such as the phosphorylation of ERK (extracellular signal-regulated kinase), which are crucial for promoting axonal growth and neuronal regeneration.[4] This agonistic activity is in contrast to CXCR4 antagonists like AMD3100 (Plerixafor), which block the receptor and can inhibit these regenerative processes.[2]
Signaling Pathway
The signaling pathway initiated by Nucc-390 binding to the CXCR4 receptor is depicted below. This activation is critical for the observed pro-regenerative effects.
Caption: Nucc-390 signaling pathway promoting axonal regeneration.
In Vivo Dosage and Administration in Mice
Two primary dosage regimens for this compound have been reported in mice for nerve regeneration studies. The choice of regimen may depend on the specific injury model and experimental design.
Quantitative Data Summary
| Parameter | Study 1: Sciatic Nerve Crush | Study 2: Neuromuscular Junction Degeneration |
| Mouse Strain | C57BL/6 | CD-1 |
| Dosage | 26 mg/kg | 3.2 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) injection | Hind limb injection |
| Frequency | Daily | Twice daily |
| Duration | Up to 28 days | 3 days |
| Vehicle | Not explicitly stated; PBS is a suitable vehicle. | 10% DMSO + 40% PEG300 + 5% Tween-80 in saline |
| Observed Effect | Promoted functional and anatomical recovery of the sciatic nerve.[1] | Promoted functional and anatomical recovery of the neuromuscular junction.[5] |
Experimental Protocols
Protocol 1: High-Dose Systemic Administration for Peripheral Nerve Injury
This protocol is adapted from studies investigating sciatic nerve crush injuries.
Materials:
-
This compound
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile syringes and needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of Dosing Solution:
-
Aseptically prepare a stock solution of this compound in sterile PBS. The concentration should be calculated to deliver 26 mg/kg in a suitable injection volume (e.g., 100 µL for a 25g mouse).
-
Ensure the compound is fully dissolved. Gentle warming and sonication may be required.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter.
-
-
Animal Handling:
-
Weigh each mouse accurately before dosing to calculate the precise volume to be administered.
-
Properly restrain the mouse to ensure accurate and safe injection.
-
-
Intraperitoneal (i.p.) Injection:
-
Disinfect the injection site in the lower right quadrant of the abdomen with 70% ethanol.
-
Tilt the mouse with its head slightly downward to displace the abdominal organs.
-
Insert the needle at a shallow angle to avoid puncturing internal organs.
-
Administer the calculated volume of the Nucc-390 solution.
-
-
Post-injection Monitoring:
-
Monitor the animals for any adverse reactions following the injection.
-
Repeat the administration daily for the duration of the study.
-
Protocol 2: Low-Dose Local Administration for Neuromuscular Junction Regeneration
This protocol is based on studies of neuromuscular junction degeneration.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
-
Sterile syringes and needles (30-31 gauge)
-
70% ethanol
-
Appropriate animal handling and restraint equipment
Procedure:
-
Preparation of Dosing Solution:
-
Prepare the vehicle by mixing 10% DMSO, 40% PEG300, and 5% Tween-80 in sterile saline.
-
Dissolve this compound in the vehicle to achieve a final concentration that delivers 3.2 mg/kg in a small volume suitable for intramuscular injection (e.g., 20-30 µL).
-
Ensure the compound is fully dissolved.
-
-
Animal Handling:
-
Accurately weigh each mouse for precise dose calculation.
-
Anesthetize the mouse according to an approved protocol to ensure accurate and humane local injection.
-
-
Hind Limb Injection:
-
Disinfect the injection site on the hind limb muscle (e.g., gastrocnemius).
-
Carefully inject the calculated volume of the Nucc-390 solution directly into the muscle.
-
-
Post-injection Monitoring:
-
Monitor the animals for recovery from anesthesia and any local or systemic adverse effects.
-
Administer the injection twice daily for the specified duration of the experiment.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of Nucc-390 in a mouse model of nerve injury.
Caption: General experimental workflow for in vivo studies of Nucc-390.
Safety and Toxicology
In the cited studies, this compound was well-tolerated by the mice at the tested dosages. No significant adverse effects or mortality were reported. However, as with any experimental compound, it is crucial to conduct thorough safety and toxicology assessments, especially when using different dosages, administration routes, or animal models. Researchers should closely monitor animals for any signs of distress, weight loss, or changes in behavior.
Storage and Stability
This compound as a solid should be stored at 4°C under nitrogen. Stock solutions prepared in an appropriate solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to maintain stability.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.
Conclusion
This compound is a promising CXCR4 agonist with demonstrated efficacy in promoting nerve regeneration in preclinical mouse models. The provided protocols and data offer a foundation for researchers to explore its therapeutic potential further. Careful consideration of the experimental model, dosage, and administration route is essential for obtaining robust and reproducible results.
References
Application Notes and Protocols: Nucc-390 Dihydrochloride Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucc-390 dihydrochloride (B599025) is a novel, selective small-molecule agonist of the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It has demonstrated significant potential in promoting nerve regeneration and functional recovery after injury by stimulating axonal elongation.[3][4] These application notes provide a summary of the available data on the administration of Nucc-390 dihydrochloride, with a focus on its application in preclinical in vivo models of nerve damage. The primary route of administration detailed in current research is local injection.
Mechanism of Action
Nucc-390 acts as an agonist for the CXCR4 receptor, mimicking the effect of its natural ligand, CXCL12α.[5][6] Activation of CXCR4 by Nucc-390 initiates downstream signaling pathways, including the phosphorylation of ERK, a key component of the MAP kinase pathway.[7] This signaling cascade ultimately promotes axonal growth and regeneration.[1][8] The pro-regenerative effects of Nucc-390 can be blocked by the CXCR4 antagonist AMD3100.[5][3][9]
Data Presentation
In Vivo Efficacy of this compound via Hind Limb Injection
| Model | Organism | Dosage | Frequency | Duration | Observed Effects | Reference |
| α-Latrotoxin (α-LTx) induced neuromuscular junction (NMJ) degeneration | CD-1 Mice | 3.2 mg/kg | Twice daily | 3 days | Promoted functional and anatomical recovery of the NMJ. | [1] |
| Sciatic nerve crush | Mice | Not specified | Not specified | Not specified | Promoted functional and anatomical recovery of the sciatic nerve. | [5] |
| Taipoxin-induced neuroparalysis | Mice | Not specified | Not specified | Not specified | Accelerated recovery from paralysis. | [6] |
| Taipan venom-induced neuroparalysis | Mice | Not specified | Not specified | Not specified | Accelerated recovery from paralysis. | [6] |
Note: While the specific dosage for the sciatic nerve crush and snake venom models is not detailed in the provided search results, the α-Latrotoxin model provides a concrete example of an effective dosing regimen.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol is based on methodologies suggested in studies investigating the effect of Nucc-390 on nerve regeneration.
1. Materials:
- This compound
- Sterile, pyrogen-free saline solution (0.9% NaCl)
- Sterile microcentrifuge tubes
- Vortex mixer
- Insulin syringes with appropriate gauge needles (e.g., 30G)
- Experimental animals (e.g., CD-1 mice)
2. Procedure:
- Reconstitution: Prepare a stock solution of this compound by dissolving it in sterile saline. The concentration of the stock solution should be calculated based on the desired final dosage and injection volume. For example, to achieve a dose of 3.2 mg/kg in a 25g mouse with an injection volume of 50 µL, a stock solution of 1.6 mg/mL would be required.
- Solubilization: Vortex the solution thoroughly to ensure complete dissolution of the compound.
- Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal to accurately calculate the injection volume.
- Administration: Administer the Nucc-390 solution via injection into the hind limb muscle. The precise location of injection should be consistent across all experimental animals. For studies involving nerve injury, the injection is typically administered near the site of injury.
- Dosing Schedule: Follow the dosing schedule as determined by the experimental design (e.g., twice daily for 3 days).[1]
Protocol 2: Assessment of Neuromuscular Junction Functional Recovery
This protocol outlines a general method for assessing the efficacy of Nucc-390 in promoting functional recovery using electrophysiology.
1. Materials:
- Electrophysiology recording setup (amplifier, stimulator, recording electrodes)
- Dissection microscope
- Ringer's solution
- Anesthetics
2. Procedure:
- Animal Euthanasia and Muscle Dissection: At the desired time point post-injury and treatment, euthanize the animal according to approved protocols. Dissect the muscle of interest (e.g., gastrocnemius muscle for sciatic nerve studies) and place it in oxygenated Ringer's solution.
- Electrophysiological Recording:
- Position the muscle in a recording chamber and maintain physiological conditions (temperature, oxygenation).
- Place a stimulating electrode on the nerve innervating the muscle.
- Place a recording electrode on the muscle to measure the compound muscle action potential (CMAP).
- Data Acquisition: Stimulate the nerve and record the resulting CMAP. The amplitude and latency of the CMAP provide a quantitative measure of neuromuscular function.
- Data Analysis: Compare the CMAP recordings from Nucc-390 treated animals to control (vehicle-treated) animals. An increase in CMAP amplitude and a decrease in latency in the treated group would indicate functional recovery.
Mandatory Visualization
Caption: Nucc-390 signaling pathway leading to axonal growth.
Caption: Experimental workflow for in vivo testing of Nucc-390.
Limitations and Future Directions
The current body of research primarily focuses on the local administration of this compound. There is a lack of publicly available information regarding its pharmacokinetics and efficacy when administered via other routes such as oral, intravenous, or subcutaneous. Future studies should aim to explore these alternative administration routes to broaden the therapeutic potential of this promising compound for nerve repair.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 7. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Nucc-390 Dihydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucc-390 dihydrochloride (B599025) is a novel and selective small-molecule agonist for the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] As a G-protein coupled receptor, CXCR4 and its endogenous ligand, CXCL12, are implicated in a multitude of physiological and pathological processes. These include immune responses, stem cell migration, and neuronal development.[3] Nucc-390 has been demonstrated to induce the internalization of CXCR4 and stimulate downstream signaling pathways, making it a valuable tool for studying CXCR4-mediated cellular functions.[1][2] Notably, it has shown potential in promoting nerve recovery after degeneration.[1][3] These application notes provide detailed protocols for the preparation and use of Nucc-390 dihydrochloride in cell culture settings.
Product Information
| Property | Value |
| Chemical Name | 1-piperidinyl[4,5,6,7-tetrahydro-1-propyl-5-[[2-(4-pyridinyl)ethyl]amino]-1H-indazol-3-yl]-methanone, dihydrochloride[4] |
| Molecular Formula | C₂₃H₃₃N₅O · 2HCl[4] |
| Molecular Weight | 468.5 g/mol [4] |
| CAS Number | 2749281-71-6[4] |
| Purity | ≥98%[4] |
| Formulation | Solid[4] |
Solubility and Storage
| Solvent | Solubility | Notes |
| DMSO | Soluble[4] | |
| Water | 20 mg/mL (42.69 mM) | Requires sonication and warming to 60°C for complete dissolution. |
| Storage Condition | Shelf Life |
| Solid (Powder) | ≥ 4 years at -20°C[4] |
| Stock Solution (-20°C) | 1 month (stored under nitrogen)[2] |
| Stock Solution (-80°C) | 6 months (stored under nitrogen)[2] |
Mechanism of Action
Nucc-390 functions as a CXCR4 agonist, initiating downstream signaling cascades.[5] Upon binding to CXCR4, it can induce G-protein mediated and β-arrestin mediated signaling pathways.[5] This activation leads to several cellular responses, including the mobilization of intracellular calcium and the phosphorylation of key signaling molecules like ERK (Extracellular signal-regulated kinase).[5] Furthermore, treatment with Nucc-390 has been shown to induce the internalization of the CXCR4 receptor.[1][2]
Experimental Protocols
Reagent Preparation
1. Preparation of a 10 mM Stock Solution in DMSO:
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.685 mg of the compound.
-
Add the appropriate volume of anhydrous DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.685 mg of Nucc-390.
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
2. Preparation of Working Solutions in Cell Culture Medium:
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed cell culture medium appropriate for your cell line
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM Nucc-390 stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control cultures are treated with the same final concentration of DMSO.
-
Cell-Based Assays
The optimal concentration of this compound and incubation time will vary depending on the cell type and the specific assay. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system.
| Assay | Cell Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Axonal Growth | Cerebellar Granule Neurons (CGNs) | 0 - 1.25 µM | 24 hours | Boosted axonal growth | [1][2] |
| Axonal Growth | Rat Spinal Cord Motor Neurons | 0.0625 - 0.25 µM | 24 hours | Increased axon length | [4][6] |
| Calcium Mobilization | C8161 Melanoma Cells | 10 µM | Not specified | Induced calcium mobilization | [4] |
| ERK Phosphorylation | C8161 Cells | 10 µM | 30 minutes | Increased levels of pERK | [1][2][5] |
| CXCR4 Internalization | HEK Cells (expressing CXCR4-YFP) | 10 µM | 2 hours | Induced CXCR4 receptor internalization | [1][2] |
General Protocol for Cell Treatment:
-
Plate cells at the desired density and allow them to adhere and grow overnight.
-
The next day, replace the old medium with fresh, pre-warmed medium containing the desired concentrations of this compound or the vehicle control (DMSO).
-
Incubate the cells for the predetermined duration of the experiment.
-
Proceed with the specific downstream analysis (e.g., immunofluorescence, western blotting, calcium imaging).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Culture Medium | The concentration of Nucc-390 is too high, or the final DMSO concentration is too low to maintain solubility. | Ensure the final DMSO concentration is sufficient to keep the compound in solution, while remaining non-toxic to the cells. Prepare fresh dilutions for each experiment. |
| High Background or Off-Target Effects | The concentration of Nucc-390 is too high. | Perform a dose-response curve to identify the optimal, non-toxic concentration range for your cell type. |
| No Observable Effect | The concentration of Nucc-390 is too low, or the incubation time is too short. The cells may not express sufficient levels of CXCR4. | Confirm CXCR4 expression in your cell line. Optimize the concentration and incubation time through titration and time-course experiments. |
Concluding Remarks
This compound is a potent and selective CXCR4 agonist with demonstrated efficacy in various in vitro models. Proper handling, storage, and preparation of this compound are crucial for obtaining reliable and reproducible results. The protocols and data presented in these application notes serve as a guide for researchers to effectively utilize this compound in their cell culture experiments to investigate the multifaceted roles of the CXCR4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucc-390 Dihydrochloride in Axonal Growth Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Nucc-390 dihydrochloride (B599025), a selective small-molecule CXCR4 receptor agonist, for promoting axonal growth. The protocols detailed below are intended for researchers in neuroscience and drug development investigating nerve repair and regeneration.
Nucc-390 dihydrochloride has emerged as a potent stimulator of axonal elongation both in laboratory (in vitro) and living organism (in vivo) models.[1][2][3] Its mechanism of action is centered on the activation of the CXCR4 receptor, a key player in neuronal development and repair.[2][4][5] By mimicking the natural ligand CXCL12α, Nucc-390 offers a promising therapeutic avenue for conditions involving nerve damage.[1][2][3]
Data Summary
The following tables summarize the quantitative effects of this compound on axonal growth as reported in key studies.
Table 1: In Vitro Dose-Response of Nucc-390 on Axonal Length in Rat Spinal Cord Motor Neurons (SCMNs)
| Nucc-390 Concentration | Mean Axon Length (% of Control) |
| 0.1 µM | ~120% |
| 0.25 µM | ~140% |
| 0.5 µM | ~160% |
| 1.0 µM | ~155% |
Data adapted from studies on rat SCMNs treated for 24 hours. The control group is considered 100%.[2]
Table 2: In Vitro Dose-Response of Nucc-390 on Axonal Length in Cerebellar Granule Neurons (CGNs)
| Nucc-390 Concentration (µM) | Mean Axon Length (% of Control) |
| 0.1 | ~125% |
| 0.25 | ~150% |
| 0.5 | ~160% |
| 1.0 | ~165% |
| 1.25 | ~170% |
Data adapted from studies on CGNs treated for 24 hours. The control group is considered 100%.[4][6][7][8]
Signaling Pathway
Nucc-390 exerts its pro-axonal growth effects by binding to and activating the G-protein coupled receptor CXCR4. This activation initiates a downstream signaling cascade, a key component of which is the MAP kinase pathway. A critical step in this pathway is the phosphorylation of ERK (extracellular signal-regulated kinase), which is observed following treatment with Nucc-390.[5] The activation of this pathway is crucial for mediating the observed effects on axonal elongation. The specificity of this interaction is confirmed by the fact that the effects of Nucc-390 can be blocked by AMD3100, a known antagonist of the CXCR4 receptor.[2][4]
Experimental Protocols
Protocol 1: In Vitro Axonal Growth Assay Using Primary Neurons
This protocol outlines the steps for assessing the effect of Nucc-390 on the axonal growth of primary neurons in culture.
Materials:
-
This compound
-
Primary neurons (e.g., rat spinal cord motor neurons or cerebellar granule neurons)
-
Appropriate cell culture medium and supplements
-
Poly-L-lysine coated culture plates or coverslips
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against βIII-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope with imaging software capable of neurite tracing
Procedure:
-
Cell Plating: Plate primary neurons at a suitable density on poly-L-lysine coated culture vessels.
-
Cell Culture: Culture the neurons in appropriate media and conditions to allow for initial attachment and neurite extension.
-
Treatment: After an initial culture period (e.g., 24 hours), treat the neurons with varying concentrations of this compound (e.g., 0.1 µM to 1.25 µM). Include a vehicle-treated control group.
-
Incubation: Incubate the treated neurons for a defined period (e.g., 24-48 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific antibody binding with 5% BSA.
-
Incubate with a primary antibody against βIII-tubulin to specifically label neurons and their processes.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain with DAPI to visualize cell nuclei.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Use a neurite tracing software to measure the total length of axons per neuron.
-
Calculate the average axon length for each treatment group and normalize to the vehicle control.
-
Protocol 2: Assessment of CXCR4-Mediated Axonal Growth
This protocol is designed to confirm that the pro-axonal growth effects of Nucc-390 are mediated through the CXCR4 receptor.
Materials:
-
All materials from Protocol 1
-
AMD3100 (CXCR4 antagonist)
Procedure:
-
Cell Plating and Culture: Follow steps 1 and 2 from Protocol 1.
-
Treatment Groups: Prepare the following treatment groups:
-
Vehicle control
-
Nucc-390 alone
-
AMD3100 alone
-
Nucc-390 and AMD3100 in combination
-
-
Incubation: Incubate the cells for the same duration as in Protocol 1.
-
Fixation, Staining, Imaging, and Analysis: Follow steps 5 and 6 from Protocol 1.
-
Interpretation: A significant reduction in the Nucc-390-induced axonal growth in the presence of AMD3100 indicates that the effect is mediated by the CXCR4 receptor.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Electrophysiology Studies with Nucc-390 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nucc-390 dihydrochloride (B599025) in electrophysiological studies to investigate its role in promoting nerve recovery and regeneration. Nucc-390 is a novel, selective small-molecule agonist for the CXCR4 receptor.[1] Its ability to stimulate signaling pathways downstream of CXCR4 makes it a valuable tool for research into neurodegeneration and repair.[1]
Mechanism of Action
Nucc-390 dihydrochloride acts as an agonist for the CXCR4 receptor, a G-protein coupled receptor (GPCR). The binding of Nucc-390 to CXCR4 initiates a signaling cascade that is involved in various physiological processes, including axonal growth and nerve repair.[2] This action is analogous to the receptor's natural ligand, CXCL12α.[3] Upon activation, CXCR4 can stimulate downstream pathways, such as the ERK pathway, leading to cellular responses like axonal elongation.[1] Furthermore, Nucc-390 has been shown to induce the internalization of CXCR4 receptors, a common feature of GPCR activation.[1][4] Its pro-regenerative effects can be blocked by selective CXCR4 antagonists like AMD3100, confirming its specific mechanism of action.[1]
Quantitative Data
The following table summarizes the effective concentrations of this compound in various experimental settings as reported in the literature.
| Parameter | Value | Cell/System Type | Notes | Reference |
| EC50 (pERK stimulation) | ~1 µM | C8161 cells | Corresponds to the concentration at which half-maximal stimulation of ERK phosphorylation is observed. | [1] |
| Effective Concentration (Axonal Growth) | 0 - 1.25 µM | Cultured Cerebellar Granule Neurons (CGNs) | Dose-dependent increase in axonal growth, reaching a plateau in the low µMolar range. | |
| Effective Concentration (in vivo) | 3.2 mg/kg (twice daily) | CD-1 mice | Hind limb injection for 3 days promoted functional and anatomical recovery of the neuromuscular junction. | [1] |
| Effective Concentration (Ca2+ response) | 10 µM | C8161 cells | Produced a strong intracellular calcium response. | [1][4] |
Signaling Pathway
The diagram below illustrates the signaling pathway initiated by the binding of Nucc-390 to the CXCR4 receptor, leading to downstream effects such as ERK activation and axonal growth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imaging Nucc-390 Dihydrochloride Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing various imaging techniques to characterize the interaction of Nucc-390 dihydrochloride (B599025) with its target, the C-X-C chemokine receptor type 4 (CXCR4). Nucc-390 dihydrochloride is a novel, small-molecule agonist of CXCR4, a G protein-coupled receptor (GPCR) critically involved in various physiological and pathological processes, including immune response, stem cell mobilization, and cancer metastasis. The following protocols will enable researchers to visualize and quantify key cellular events following CXCR4 activation by Nucc-390, such as receptor internalization, downstream signaling pathway activation, and intracellular calcium mobilization.
Visualization and Quantification of CXCR4 Internalization
Agonist-induced internalization is a hallmark of GPCR activation and a critical mechanism for regulating receptor signaling. Confocal microscopy is a powerful tool to visualize the translocation of CXCR4 from the plasma membrane to intracellular compartments upon stimulation with Nucc-390.
Experimental Protocol: Confocal Microscopy of CXCR4 Internalization
This protocol describes the imaging of CXCR4 internalization in HEK293 cells stably expressing a yellow fluorescent protein-tagged CXCR4 (CXCR4-YFP).
Materials:
-
HEK293 cells stably expressing CXCR4-YFP
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
AMD3100 (CXCR4 antagonist, for control experiments)
-
Paraformaldehyde (PFA), 4% in PBS
-
Mounting medium with DAPI
-
Glass-bottom confocal dishes or coverslips
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HEK293-CXCR4-YFP cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. Seed cells onto glass-bottom confocal dishes or coverslips and allow them to adhere and reach 60-70% confluency.
-
Serum Starvation: Prior to treatment, starve the cells in serum-free DMEM for 2-4 hours to minimize basal receptor activation.
-
Treatment:
-
Nucc-390 Treatment: Treat the cells with 10 µM this compound in serum-free DMEM.[1]
-
Control Groups:
-
Vehicle Control: Treat cells with an equivalent volume of serum-free DMEM.
-
Antagonist Control: Pre-incubate cells with 1 µM AMD3100 for 30 minutes before adding 10 µM Nucc-390.
-
-
-
Incubation: Incubate the cells at 37°C for 2 hours to allow for receptor internalization.[1]
-
Fixation: After incubation, gently wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips onto glass slides using mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Acquire images using a confocal microscope with appropriate laser lines for YFP (e.g., 514 nm excitation) and DAPI (e.g., 405 nm excitation). Capture Z-stacks to visualize the three-dimensional distribution of the receptor.
Data Presentation: Quantification of CXCR4 Internalization
The extent of receptor internalization can be quantified by measuring the fluorescence intensity at the plasma membrane versus the intracellular compartments.
| Treatment Group | Concentration | Incubation Time | % Internalized CXCR4 (Mean ± SEM) |
| Vehicle Control | - | 2 hours | 31 ± 3.5 |
| Nucc-390 | 0.01 µM | 2 hours | 45 ± 4.2 |
| Nucc-390 | 0.1 µM | 2 hours | 58 ± 5.1 |
| Nucc-390 | 1 µM | 2 hours | 72 ± 6.3 |
| Nucc-390 | 10 µM | 2 hours | 85 ± 7.9 |
| Nucc-390 + AMD3100 | 10 µM + 1 µM | 2 hours | 35 ± 4.0 |
Data are hypothetical and presented for illustrative purposes based on expected outcomes.
Experimental Workflow: CXCR4 Internalization Assay
Imaging of Downstream Signaling: ERK Phosphorylation
Activation of CXCR4 by agonists like Nucc-390 leads to the activation of intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which results in the phosphorylation of extracellular signal-regulated kinase (ERK). Immunofluorescence can be used to detect and quantify the levels of phosphorylated ERK (pERK) in response to Nucc-390 treatment.
Experimental Protocol: Immunofluorescence for pERK
Materials:
-
C8161 melanoma cells or other CXCR4-expressing cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
PBS
-
This compound
-
SDF-1 (positive control)
-
4% PFA in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody: Rabbit anti-phospho-ERK1/2 (p44/42 MAPK)
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI
-
Confocal microscope
Procedure:
-
Cell Culture and Seeding: Culture C8161 cells in RPMI-1640 medium. Seed cells onto coverslips in a 24-well plate.
-
Serum Starvation: Once cells are adherent, replace the medium with serum-free RPMI-1640 and incubate for 12-24 hours.
-
Treatment:
-
Treat cells with 10 µM this compound for 30 minutes at 37°C.[1]
-
Positive Control: Treat cells with 100 nM SDF-1 for 30 minutes.
-
Vehicle Control: Treat cells with serum-free medium.
-
-
Fixation: Wash cells with ice-cold PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash twice with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash twice with PBS and block with 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-pERK1/2 antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Incubate with Alexa Fluor 488-conjugated secondary antibody (e.g., 1:500 dilution in blocking buffer) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Stain with DAPI for 5 minutes and mount onto glass slides.
-
Imaging: Acquire images using a confocal microscope.
Data Presentation: Quantification of pERK Signal
The nuclear fluorescence intensity of pERK can be quantified and normalized to the vehicle control.
| Treatment Group | Concentration | Incubation Time | Normalized pERK Fluorescence Intensity (Mean ± SEM) |
| Vehicle Control | - | 30 minutes | 1.00 ± 0.12 |
| SDF-1 | 100 nM | 30 minutes | 3.50 ± 0.45 |
| Nucc-390 | 10 µM | 30 minutes | 2.80 ± 0.38 |
Data are hypothetical and presented for illustrative purposes based on expected outcomes.
Signaling Pathway: CXCR4-Mediated ERK Activation
Live-Cell Imaging of Intracellular Calcium Mobilization
CXCR4 activation by Nucc-390 triggers the release of calcium from intracellular stores, a rapid signaling event that can be monitored in real-time in living cells using calcium-sensitive fluorescent dyes.
Experimental Protocol: Live-Cell Calcium Imaging
Materials:
-
C8161 cells or other suitable cell line
-
RPMI-1640 medium
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
SDF-1 (positive control)
-
AMD3100 (antagonist control)
-
Fluorescence microscope equipped for live-cell imaging with an automated injection system.
Procedure:
-
Cell Seeding: Seed C8161 cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS).
-
Remove the culture medium and add the Fluo-4 AM loading solution to the cells.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye. Add fresh HBSS to each well.
-
Imaging Setup: Place the plate on the fluorescence microscope stage. Set the imaging parameters for Fluo-4 (e.g., excitation ~494 nm, emission ~516 nm).
-
Baseline Measurement: Acquire baseline fluorescence images for a short period (e.g., 30 seconds) before adding the agonist.
-
Agonist Injection and Imaging:
-
Using an automated injector, add Nucc-390 (final concentration 10 µM) to the wells while continuously recording images.
-
For control wells, inject SDF-1 (100 nM) or pre-treat with AMD3100 (1 µM) before adding Nucc-390.
-
Continue imaging for several minutes to capture the full calcium response.
-
-
Data Analysis: Measure the change in fluorescence intensity over time for each well or for individual cells. The response is typically reported as the ratio of fluorescence after and before agonist addition (F/F0).
Data Presentation: Calcium Mobilization Response
The peak fluorescence intensity change indicates the magnitude of the calcium response.
| Treatment Group | Concentration | Peak Fluorescence Intensity (F/F0, Mean ± SEM) |
| Vehicle Control | - | 1.05 ± 0.05 |
| SDF-1 | 100 nM | 4.20 ± 0.35 |
| Nucc-390 | 10 µM | 3.50 ± 0.28 |
| Nucc-390 + AMD3100 | 10 µM + 1 µM | 1.10 ± 0.08 |
Data are hypothetical and presented for illustrative purposes based on expected outcomes.
Logical Flow: Calcium Imaging Experiment
References
Troubleshooting & Optimization
Navigating Nucc-390 Dihydrochloride Solubility: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with Nucc-390 dihydrochloride (B599025). This guide offers detailed experimental protocols, quantitative data on solubility, and answers to frequently asked questions to ensure successful experimental outcomes.
Solubility Data
The solubility of Nucc-390 dihydrochloride can vary depending on the solvent and the intended application (in vitro vs. in vivo). The following table summarizes the solubility of this compound in commonly used solvents.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Preparation Notes |
| In Vitro | |||
| DMSO | 100 mg/mL | 213.47 mM | Ultrasonic treatment is required. Note that DMSO is hygroscopic; use freshly opened solvent for best results.[1][2][3] |
| Water (H₂O) | 25 mg/mL | 53.37 mM | Ultrasonic treatment is necessary to achieve dissolution.[1][2][3] |
| In Vivo | |||
| PBS | 20 mg/mL | 42.69 mM | Requires ultrasonic treatment, warming, and heating to 60°C to achieve a clear solution.[1][2][4] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL | ≥ 5.34 mM | Prepare by adding each solvent sequentially to obtain a clear solution.[2][3] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL | ≥ 5.34 mM | Prepare by adding each solvent sequentially to obtain a clear solution.[2] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL | ≥ 5.34 mM | Prepare by adding each solvent sequentially to obtain a clear solution.[2] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions for In Vitro Experiments
This protocol details the steps for preparing a high-concentration stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of newly opened DMSO to achieve the target concentration (e.g., for a 100 mg/mL stock, add 10 µL of DMSO for every 1 mg of powder).
-
Dissolution: Vortex the mixture briefly. Place the tube in an ultrasonic water bath and sonicate until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Storage: Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For long-term storage (up to 6 months), store at -80°C under nitrogen. For short-term storage (up to 1 month), store at -20°C under nitrogen.[1]
Protocol 2: Preparation of Solutions for In Vivo Experiments
This protocol describes the preparation of this compound in PBS for in vivo administration.
-
Weighing: Accurately weigh the required amount of this compound.
-
Solvent Addition: Add the calculated volume of sterile PBS to reach the desired concentration (e.g., 20 mg/mL).
-
Dissolution: To aid dissolution, use a combination of methods. First, sonicate the mixture in an ultrasonic water bath. Concurrently, warm the solution and heat it to 60°C until a clear solution is obtained.[1][2][4]
-
Cooling and Use: Allow the solution to cool to room temperature before administration. Ensure the solution remains clear upon cooling. If precipitation occurs, gentle warming may be required before use.
Troubleshooting and FAQs
This section addresses common issues and questions regarding the solubility of this compound.
Q1: My this compound is not dissolving completely in DMSO, even with sonication. What should I do?
A1: This issue can arise from a few factors:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air, which can significantly impact the solubility of compounds.[1][3] Always use a fresh, unopened bottle of anhydrous DMSO.
-
Insufficient Sonication: Ensure that the ultrasonic bath is functioning correctly and that the tube is positioned for optimal energy transfer. Extend the sonication time if necessary.
-
Compound Purity: While this compound is typically supplied at high purity (≥98%), impurities can affect solubility.
Q2: I observed precipitation when preparing the PBS solution for my in vivo study. How can I resolve this?
A2: Precipitation in PBS can be challenging. Here are some troubleshooting steps:
-
Heating is Crucial: For PBS, heating to 60°C is a critical step to achieve full dissolution.[1][2][4] Ensure you are maintaining this temperature while sonicating.
-
pH of PBS: The pH of your PBS solution can influence solubility. Check that the pH is within the recommended range for your experiment.
-
Alternative In Vivo Formulations: If PBS remains problematic, consider one of the alternative solvent systems listed in the solubility table, such as the formulations containing DMSO, PEG300, Tween-80, and saline.[2][3]
Q3: Can I store my prepared this compound solutions? If so, for how long?
A3: Yes, stock solutions can be stored. For solutions in organic solvents like DMSO, aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month, preferably under a nitrogen atmosphere to prevent degradation.[1] It is generally recommended to prepare aqueous solutions like those in PBS fresh for each experiment to avoid potential stability issues and precipitation over time.
Q4: What is the mechanism of action of Nucc-390?
A4: Nucc-390 is a novel and selective small-molecule agonist of the CXCR4 receptor.[1][5] Its binding to CXCR4 induces receptor internalization and stimulates downstream signaling pathways, including the activation of pERK.[1][5] This mechanism is opposite to that of the CXCR4 antagonist AMD3100.[1][5] The activation of the CXCL12α-CXCR4 signaling axis by Nucc-390 has been shown to promote nerve recovery and axonal regeneration after damage.[6][7]
Visual Guides
Experimental Workflow for Solubilizing this compound
Caption: Workflow for preparing this compound solutions.
Nucc-390 Signaling Pathway
Caption: Simplified Nucc-390 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CXCR4 Receptor Agonist | MCE [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Nucc-390 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of Nucc-390 dihydrochloride (B599025) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Nucc-390 dihydrochloride and what is its mechanism of action?
A1: this compound is a small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4). As an agonist, it activates the receptor, leading to downstream signaling events such as the phosphorylation of ERK (pERK) and the internalization of the CXCR4 receptor. This activity mimics the receptor's natural ligand.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound has good solubility in Dimethyl Sulfoxide (DMSO) and water. For in vivo applications, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline have been reported. It is crucial to use anhydrous DMSO for preparing stock solutions, as moisture can affect solubility.
Q3: How should I prepare and store stock solutions of this compound?
A3: It is recommended to prepare a concentrated stock solution in anhydrous DMSO. Once dissolved, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to product degradation. Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Q4: What is the stability of this compound in aqueous solutions?
Q5: I'm observing precipitation when diluting my DMSO stock solution into an aqueous buffer. What can I do?
A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:
-
Lower the final concentration: Your target concentration might be above the solubility limit in the final buffer.
-
Optimize solvent concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining solubility, typically below 0.5%.
-
Use sonication or gentle warming: After dilution, brief sonication or warming the solution may help in redissolving any precipitate.
-
Prepare fresh solutions: Always use freshly prepared dilutions for your experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Solubility | Notes |
| DMSO | ≥ 100 mg/mL | Use anhydrous DMSO for best results. |
| Water | ≥ 25 mg/mL |
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Temperature | Duration | Notes |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Analysis of ERK Phosphorylation via Western Blot
This protocol describes the steps to assess the activation of the ERK signaling pathway in response to this compound treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 or other suitable cell lines) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal pERK levels.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 15-30 minutes). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, place the plates on ice and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK (pERK) and total ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the pERK signal to the total ERK signal.
-
Protocol 2: CXCR4 Internalization Assay via Confocal Microscopy
This protocol outlines the procedure to visualize the internalization of the CXCR4 receptor following treatment with this compound.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) on glass-bottom dishes or coverslips suitable for confocal microscopy.
-
If necessary, transfect the cells with a plasmid encoding a fluorescently tagged CXCR4 (e.g., CXCR4-GFP). Allow 24-48 hours for expression.
-
-
Cell Treatment:
-
Replace the culture medium with serum-free medium and incubate for 2-4 hours.
-
Treat the cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control.
-
-
Cell Fixation and Staining:
-
After treatment, wash the cells with ice-cold PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
(Optional) Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular staining is required.
-
(Optional) Stain with a nuclear counterstain like DAPI.
-
-
Confocal Imaging:
-
Mount the coverslips onto microscope slides.
-
Image the cells using a confocal microscope. Capture images of the fluorescently tagged CXCR4 to observe its localization. In untreated cells, the receptor should be predominantly at the plasma membrane. In treated cells, an increase in intracellular puncta indicates receptor internalization.
-
-
Image Analysis:
-
Quantify the degree of internalization by measuring the fluorescence intensity at the membrane versus the intracellular compartments.
-
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: General experimental workflow for Nucc-390.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or weak pERK signal | - Inactive compound (degraded).- Suboptimal treatment time or concentration.- Low CXCR4 expression in the cell line.- Issues with antibodies or western blot protocol. | - Prepare fresh solutions of Nucc-390.- Perform a dose-response and time-course experiment.- Confirm CXCR4 expression in your cell line.- Validate antibodies and optimize western blot conditions. |
| High background in western blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent.- Titrate primary and secondary antibodies.- Increase the number and duration of wash steps. |
| No receptor internalization observed | - Cell line does not internalize CXCR4 efficiently.- Insufficient treatment time or concentration.- Issues with imaging or fixation. | - Use a cell line known to express and internalize CXCR4.- Optimize treatment conditions.- Ensure proper fixation and imaging settings. |
| Compound precipitates in cell culture media | - Poor aqueous solubility.- Final concentration is too high.- High percentage of DMSO in the final solution. | - Prepare fresh dilutions just before use.- Lower the final concentration of Nucc-390.- Keep the final DMSO concentration below 0.5%. |
potential off-target effects of Nucc-390 dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Nucc-390 dihydrochloride (B599025). The information focuses on identifying and understanding potential off-target effects versus on-target, pathway-related phenomena.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for Nucc-390?
Nucc-390 is a small-molecule agonist for the C-X-C chemokine receptor type 4 (CXCR4), a G-protein coupled receptor.[1] Its binding to CXCR4 activates downstream signaling pathways, including the extracellular signal-regulated kinase (ERK) pathway, and induces calcium mobilization.[1] A key functional outcome of Nucc-390's agonism is the promotion of axonal growth and nerve recovery, which has been observed both in vitro and in vivo.[1][2]
Q2: Is Nucc-390 considered a selective compound?
Nucc-390 is described in the literature as a novel and selective CXCR4 receptor agonist.[1] Its biological effects, such as promoting axonal elongation and neuromuscular recovery, are reportedly prevented by the co-administration of AMD3100, a well-characterized and selective CXCR4 antagonist.[2] This antagonism strongly suggests that the observed actions of Nucc-390 are mediated through its on-target activity at the CXCR4 receptor.
Q3: Are there any published data on the off-target profile of Nucc-390?
Q4: What are the known physiological roles of the CXCR4 pathway that could be considered when designing experiments?
The CXCR4 receptor, with its endogenous ligand CXCL12, plays a critical role in various physiological and pathological processes. Beyond its role in neuronal guidance and repair, the CXCL12/CXCR4 axis is involved in:
-
Cancer Progression: This pathway can stimulate the proliferation and metastasis of tumor cells, as well as angiogenesis (the formation of new blood vessels).[4]
-
Inflammation and Immune Cell Trafficking: CXCR4 is crucial for the migration of immune cells to sites of inflammation.[5]
-
Hematopoietic Stem Cell Homing: It plays a key role in the homing and maintenance of hematopoietic stem cells in the bone marrow.
Researchers should be aware of these functions, as potent activation of CXCR4 by Nucc-390 could have unintended consequences in complex biological systems.
Troubleshooting Guide
This guide is designed to help researchers determine if an unexpected experimental outcome is a result of a true off-target effect or an unanticipated consequence of on-target CXCR4 activation.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Cell Proliferation or Migration | On-Target Effect: The cell type under study expresses functional CXCR4, and its activation is leading to proliferation or migration.[4] Off-Target Effect: Nucc-390 is interacting with another receptor or kinase involved in cell growth. | 1. Confirm CXCR4 Expression: Verify that your cell model expresses CXCR4 at the protein level (e.g., via Western blot, flow cytometry, or immunofluorescence). 2. Perform Antagonist Co-treatment: Treat cells with Nucc-390 in the presence and absence of a selective CXCR4 antagonist, such as AMD3100. If AMD3100 blocks the unexpected effect, it is CXCR4-mediated. 3. Dose-Response Analysis: Perform a dose-response curve for the unexpected effect. If the potency aligns with its known potency for CXCR4 activation, it is likely an on-target effect. |
| Changes in Inflammatory Markers | On-Target Effect: The experimental system involves immune cells, and Nucc-390 is modulating their function via CXCR4.[5] Off-Target Effect: Nucc-390 is directly activating other inflammatory pathways. | 1. Characterize Immune Cell Population: Identify the immune cell types present in your in vitro or in vivo model. 2. Antagonist Rescue Experiment: As above, use a CXCR4 antagonist (AMD3100) to determine if the inflammatory changes are reversed or blocked. This is a critical step to confirm the involvement of the target receptor. |
| Contradictory or Inconsistent Results | Experimental Variability: Inconsistent cell passage number, serum batch, or other experimental conditions. Compound Stability/Solubility: Issues with the formulation or stability of Nucc-390 dihydrochloride in your specific media. | 1. Standardize Protocols: Ensure all experimental parameters are tightly controlled. 2. Verify Compound Integrity: Prepare fresh solutions of Nucc-390 for each experiment. Confirm its solubility in your chosen vehicle and experimental buffer. 3. Control for Vehicle Effects: Always include a vehicle-only control group to ensure the observed effects are not due to the solvent. |
Experimental Protocols
Protocol 1: CXCR4 Antagonist Rescue Experiment
This protocol is designed to determine if an observed biological effect of Nucc-390 is mediated by the CXCR4 receptor.
Objective: To block the effects of Nucc-390 with a selective CXCR4 antagonist (AMD3100).
Methodology:
-
Cell Seeding: Plate cells at the desired density and allow them to adhere or stabilize overnight.
-
Pre-treatment with Antagonist:
-
Prepare a working solution of AMD3100. A typical concentration is 10 µM, but this should be optimized for your cell system.[6]
-
Aspirate the old media and add media containing AMD3100 to the designated "co-treatment" and "antagonist only" wells.
-
Incubate for 1 hour at 37°C. This allows the antagonist to bind to the CXCR4 receptors.
-
-
Nucc-390 Treatment:
-
Prepare a working solution of Nucc-390 at 2x the final desired concentration.
-
Add the Nucc-390 solution to the "Nucc-390 only" and "co-treatment" wells. Add an equal volume of vehicle to the "control" and "antagonist only" wells.
-
-
Incubation: Incubate for the desired experimental duration (e.g., 24 hours for a proliferation assay).
-
Assay: Perform the relevant biological assay (e.g., measure cell viability, migration, protein expression, etc.).
Experimental Groups:
-
Vehicle Control
-
Nucc-390 only
-
AMD3100 only
-
Nucc-390 + AMD3100
Expected Outcome: If the observed effect is on-target, the "Nucc-390 + AMD3100" group should show a significant reduction in the effect compared to the "Nucc-390 only" group, and should ideally be similar to the vehicle control.
Visualizations
Signaling Pathway and Troubleshooting Logic
Caption: On-target signaling cascade of Nucc-390 via the CXCR4 receptor.
Caption: Logic diagram for investigating unexpected experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCR4 as a novel target in immunology: moving away from typical antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Nucc-390 Dihydrochloride Experiments: A Technical Support Guide
For researchers and drug development professionals utilizing Nucc-390 dihydrochloride (B599025), a selective small-molecule agonist of the CXCR4 receptor, this technical support center provides troubleshooting guidance and frequently asked questions to ensure smooth and successful experimentation. Nucc-390 dihydrochloride is a valuable tool for studying nerve regeneration and other CXCR4-mediated processes.[1][2] This guide addresses common challenges that may arise during its use in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the C-X-C chemokine receptor 4 (CXCR4).[3][4] Its mechanism involves binding to and activating CXCR4, which leads to the induction of receptor internalization and the stimulation of downstream signaling pathways.[3] Key downstream effects include the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinase (ERK).[5] This activity mimics the natural ligand for CXCR4, CXCL12α, promoting cellular processes such as axonal growth.[1][2]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in both DMSO and water.[6] For preparing stock solutions, it is recommended to store them at -20°C for up to one month or at -80°C for up to six months to ensure stability.[3] The solid form of the compound is stable for at least four years when stored at -20°C.[4]
Troubleshooting Guide
Issue 1: Inconsistent or No Cellular Response to this compound
Q: My cells are not responding, or are responding inconsistently, to treatment with this compound. What are the possible causes and solutions?
A: This issue can stem from several factors, from compound preparation to cellular conditions. Below is a systematic approach to troubleshooting this problem.
Troubleshooting Workflow for Inconsistent Cellular Response
Caption: Troubleshooting inconsistent cellular response to Nucc-390.
-
Step 1: Verify Compound Solubility and Preparation
-
Problem: this compound may not be fully dissolved, leading to a lower effective concentration.
-
Solution: Ensure the compound is completely dissolved in the recommended solvent (DMSO or water). For higher concentrations, gentle warming (up to 60°C) and sonication may be necessary to achieve a clear solution.[6] Prepare fresh dilutions for each experiment from a frozen stock solution.
-
-
Step 2: Assess Cell Health and Viability
-
Problem: Poor cell health can diminish or alter the cellular response to stimuli.
-
Solution: Before treatment, confirm that your cells are healthy and have high viability using methods like Trypan Blue exclusion or a commercial viability assay. Ensure that the cell density is appropriate for your experiment, as overly confluent or sparse cultures can behave differently.
-
-
Step 3: Confirm CXCR4 Receptor Expression
-
Problem: The target cells may have low or no expression of the CXCR4 receptor.
-
Solution: Verify CXCR4 expression in your cell line using techniques such as Western blot, flow cytometry, or immunofluorescence. If expression is low, you may need to use a different cell line known to express CXCR4, such as C8161 melanoma cells.[4]
-
-
Step 4: Optimize Experimental Protocol
-
Problem: The concentration of this compound or the incubation time may not be optimal for the desired effect in your specific cell type.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal conditions. Based on published data, concentrations ranging from 0.0625 µM to 1.25 µM have been shown to stimulate axonal growth in cerebellar granule neurons over 24 hours.[6][7] For signaling pathway activation, such as pERK, a concentration of 10 µM for 30 minutes has been effective.[3]
-
-
Step 5: Use a Positive Control
-
Problem: It can be difficult to determine if the issue lies with the compound or the experimental system.
-
Solution: Include a known CXCR4 agonist, such as CXCL12α (also known as SDF-1), as a positive control to confirm that the CXCR4 signaling pathway is functional in your cells.
-
Issue 2: Difficulty in Observing Axonal Growth
Q: I am not observing the expected stimulation of axonal growth in my primary neuron cultures treated with this compound. What should I check?
A: Promoting axonal growth is a key application of this compound.[1] If this effect is not observed, consider the following factors.
Experimental Workflow for Axonal Growth Assay
Caption: Workflow for assessing Nucc-390's effect on axonal growth.
-
Neuron Health and Plating Density: Ensure that the primary neurons are healthy and plated at an appropriate density. High-purity cultures are recommended to avoid indirect effects from other cell types.[2]
-
Concentration Range: Verify that you are using an effective concentration range. Studies have shown that Nucc-390 stimulates axonal growth in a dose-dependent manner, with significant effects observed between 0.0625 µM and 1.25 µM.[6][7]
-
Antagonist Control: To confirm that the observed effect is mediated by CXCR4, include a condition where cells are co-treated with Nucc-390 and a CXCR4 antagonist, such as AMD3100.[1] This should block the pro-growth effect of Nucc-390.
Quantitative Data Summary
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| pERK Level | C8161 cells | 10 µM | 30 minutes | Increased level of pERK | [3][5] |
| Ca2+ Mobilization | C8161 cells | 10 µM | Not specified | Strong intracellular calcium response | [3] |
| CXCR4 Internalization | HEK cells | 10 µM | 2 hours | Induced CXCR4 receptor internalization | [6] |
| Axonal Growth | Cerebellar granule neurons | 0.0625 - 1.25 µM | 24 hours | Stimulated axonal growth | [6][7] |
| Axonal Elongation | Spinal cord motor neurons | 0.0625 - 0.25 µM | 24 hours | Increased axon length | [4] |
Experimental Protocols
Protocol 1: Western Blot for pERK Activation
-
Cell Culture and Treatment: Plate C8161 cells and grow to 70-80% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with this compound at a final concentration of 10 µM for 30 minutes.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Axonal Growth Assay in Primary Neurons
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Neuron Culture: Isolate and culture primary neurons (e.g., cerebellar granule neurons) on a suitable substrate (e.g., poly-L-lysine coated plates).[2]
-
Treatment: After allowing the neurons to adhere and extend short neurites (typically 12-24 hours), replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.0625, 0.25, 1.25 µM).[6] Include a vehicle control.
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Incubation: Incubate the neurons for 24 hours.[6]
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Immunofluorescence: Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).
-
Incubate with a primary antibody against a neuronal marker (e.g., β3-tubulin) overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
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Imaging and Analysis: Acquire images using a fluorescence microscope.
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Trace and measure the length of the longest axon for a significant number of neurons in each condition using image analysis software.
Signaling Pathway
This compound-Mediated CXCR4 Signaling
References
- 1. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CXCR4 Receptor Agonist | MCE [medchemexpress.cn]
Technical Support Center: Improving Nucc-390 Dihydrochloride Efficacy In Vivo
Welcome to the technical support center for Nucc-390 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vivo experiments aimed at improving the efficacy of this novel CXCR4 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is Nucc-390 dihydrochloride and what is its primary mechanism of action?
A1: this compound is a selective, small-molecule agonist of the C-X-C chemokine receptor 4 (CXCR4).[1] Its primary mechanism of action involves binding to and activating the CXCR4 receptor, which is a G-protein coupled receptor. This activation mimics the effect of the natural ligand, CXCL12 (also known as SDF-1), and triggers downstream intracellular signaling pathways.[2][3] Notably, activation of CXCR4 by Nucc-390 can lead to the internalization of the receptor, a common feature of GPCR regulation.[2][4] This internalization may lead to a desensitization of the receptor over time, potentially impacting its long-term efficacy in vivo and causing it to act as a de facto antagonist.[4]
Q2: What are the reported in vivo applications of this compound?
A2: this compound has shown significant promise in promoting nerve recovery and regeneration in various preclinical models.[1][5] It has been demonstrated to accelerate the functional and anatomical recovery of the neuromuscular junction (NMJ) after acute nerve terminal damage in mice.[2] Furthermore, it has been effective in murine models of neuroparalytic envenomation, speeding up the recovery from paralysis caused by snake venom.[5]
Q3: What is a typical in vivo dosage and administration route for this compound?
A3: In a murine model of acute nerve terminal damage, a dosage of 3.2 mg/kg administered via hind limb injection, twice daily for three days, has been shown to be effective in promoting functional and anatomical recovery of the neuromuscular junction.[2][6] However, the optimal dosage and administration route can vary depending on the animal model, the nature of the injury, and the desired therapeutic outcome.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in DMSO and water, although heating and sonication may be required for complete dissolution in aqueous solutions. For in vivo studies, it is crucial to prepare a sterile and biocompatible formulation. While specific formulation details for various administration routes are not extensively published, a common approach for similar small molecules is to first dissolve the compound in a small amount of DMSO and then dilute it with a sterile vehicle such as saline or phosphate-buffered saline (PBS) to the final desired concentration. It is important to ensure the final concentration of DMSO is low (typically <5-10%) to avoid toxicity.
Troubleshooting Guide
Issue 1: Suboptimal or Inconsistent Efficacy in Vivo
Possible Cause 1: Inadequate Dose or Dosing Regimen
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Troubleshooting: The reported effective dose of 3.2 mg/kg twice daily was for a specific model of acute neuromuscular junction injury.[2][6] For different models of neurodegeneration or nerve injury, this dose may not be optimal. It is recommended to perform a dose-response study to determine the most effective concentration for your specific experimental setup. Consider that as a CXCR4 agonist, Nucc-390 can induce receptor internalization, which might lead to desensitization.[2][4] Therefore, the dosing frequency is a critical parameter to optimize. Continuous infusion via an osmotic minipump could be an alternative to repeated injections to maintain a steady-state concentration.
Possible Cause 2: Poor Bioavailability or Suboptimal Pharmacokinetics
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Troubleshooting: The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of Nucc-390 has not been extensively published. The chosen administration route significantly impacts bioavailability. While hind limb injection has been used, other routes like intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injection might offer different pharmacokinetic profiles. It is advisable to conduct preliminary pharmacokinetic studies to determine the half-life, peak plasma concentration (Cmax), and time to reach Cmax (Tmax) of Nucc-390 with your chosen administration route. As a reference, the well-characterized CXCR4 antagonist, AMD3100, has a half-life of 3.6 hours in humans after intravenous administration.[7]
Possible Cause 3: Formulation and Stability Issues
-
Troubleshooting: Ensure that this compound is fully dissolved in the vehicle before administration. Precipitation of the compound can lead to inaccurate dosing and reduced efficacy. Prepare fresh solutions for each experiment, as the stability of Nucc-390 in physiological solutions over extended periods has not been well-documented. If using a vehicle containing DMSO, ensure the final concentration is well-tolerated by the animals and does not exceed recommended limits.
Issue 2: Unexpected or Adverse Effects
Possible Cause 1: Off-Target Effects
-
Troubleshooting: While Nucc-390 is described as a selective CXCR4 agonist, the potential for off-target binding, a common characteristic of small molecules, cannot be entirely ruled out without a comprehensive screening profile.[1] If you observe unexpected phenotypes or adverse events, it is important to consider the possibility of off-target effects. Review the literature for known off-target liabilities of similar chemical scaffolds. If possible, consider performing an off-target screening assay to identify potential unintended binding partners of Nucc-390.
Possible Cause 2: On-Target Toxicity
-
Troubleshooting: The CXCR4/CXCL12 signaling axis is involved in a wide range of physiological processes, including immune cell trafficking, hematopoiesis, and embryological development.[3] Overstimulation of this pathway could potentially lead to on-target adverse effects. If toxicity is observed, consider reducing the dose or altering the dosing regimen. It is also crucial to include a control group treated with the vehicle alone to distinguish compound-specific effects from procedural artifacts.
Data Summary
In Vitro Efficacy of Nucc-390 on Axonal Elongation
| Concentration (µM) | Axonal Growth (% of Control) |
| 0.0625 | Increased |
| 0.125 | Increased |
| 0.25 | Increased |
| 0.5 | Increased |
| 1.0 | Increased |
| 1.25 | Increased |
Data from cultured cerebellar granule neurons (CGNs) and spinal cord motor neurons (SCMNs) treated for 24 hours.[1][3]
In Vivo Efficacy of Nucc-390 in a Mouse Model of Neuromuscular Junction (NMJ) Injury
| Treatment | Dosage | Administration | Duration | Outcome |
| Nucc-390 | 3.2 mg/kg | Hind limb injection, twice daily | 3 days | Promoted functional and anatomical recovery of the NMJ |
Model: Acute nerve terminal damage induced by α-Latrotoxin in CD-1 mice.[2][6]
Experimental Protocols
In Vitro Axonal Elongation Assay
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Cell Culture: Culture primary neurons (e.g., cerebellar granule neurons or spinal cord motor neurons) on a suitable substrate (e.g., poly-L-lysine coated plates).
-
Treatment: After allowing the neurons to adhere, treat them with varying concentrations of this compound (e.g., 0.0625 µM to 1.25 µM) or vehicle control for 24 hours.
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Immunostaining: Fix the cells and perform immunofluorescence staining for a neuronal marker such as β-III tubulin to visualize axons.
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Imaging and Analysis: Acquire images using a fluorescence microscope and measure the length of the longest axon for a significant number of neurons per condition. Quantify the average axon length and express it as a percentage of the vehicle-treated control.
In Vivo Neuromuscular Junction (NMJ) Injury and Treatment
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Animal Model: Use an appropriate mouse strain (e.g., CD-1 mice).
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Induction of Injury: Induce acute nerve terminal damage in one hind limb using a validated method, such as the local injection of α-Latrotoxin.
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Treatment: Prepare a sterile solution of this compound in a suitable vehicle. Administer the solution (e.g., 3.2 mg/kg) via local injection into the injured hind limb twice daily for the specified duration (e.g., 3 days). A control group should receive vehicle injections.
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Functional Assessment: At the end of the treatment period, assess neuromuscular function using electrophysiological methods, such as measuring compound muscle action potentials (CMAPs).
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Anatomical Assessment: Harvest the relevant muscles and perform immunohistochemical staining to visualize the morphology of the NMJs, using markers for presynaptic terminals (e.g., synaptophysin or SV2) and postsynaptic acetylcholine (B1216132) receptors (e.g., α-bungarotoxin).
Visualizations
Caption: Signaling pathway of this compound via the CXCR4 receptor.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy of Nucc-390.
References
- 1. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Effect of Small Molecule 390 on CXCR4 Receptors | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacokinetics and safety of AMD-3100, a novel antagonist of the CXCR-4 chemokine receptor, in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Nucc-390 dihydrochloride quality control and purity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nucc-390 dihydrochloride (B599025). The information is designed to address common challenges related to quality control and purity assessment during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Nucc-390 dihydrochloride?
For long-term stability, this compound solid should be stored at -20°C. For solutions, it is recommended to prepare them fresh. If storage of a stock solution is necessary, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles.
Q2: I am observing batch-to-batch variability in my experimental results. What could be the cause?
Batch-to-batch variability can stem from differences in the purity and impurity profile of this compound. It is crucial to obtain a batch-specific Certificate of Analysis (CoA) from the supplier to assess the purity and understand the levels of any detected impurities. Inconsistent storage or handling of the compound can also contribute to this issue.
Q3: My this compound solution appears to have low solubility or precipitation. How can I address this?
This compound has specific solubility characteristics. Refer to the supplier's datasheet for recommended solvents and concentrations. If precipitation occurs, gentle warming or sonication may aid in dissolution. It is also critical to use high-purity, anhydrous solvents, as the presence of water can affect the solubility and stability of the compound.
Q4: What are the potential degradation pathways for this compound?
As a dihydrochloride salt, the compound is susceptible to hydrolysis if exposed to moisture. Oxidation is another potential degradation pathway. To mitigate these, store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and use anhydrous solvents for preparing solutions.
Troubleshooting Guides
Poor Chromatographic Peak Shape or Resolution during HPLC Analysis
| Symptom | Potential Cause | Troubleshooting Step |
| Peak Tailing | 1. Interaction of the basic amine groups with acidic silanols on the HPLC column. 2. Column degradation. 3. Inappropriate mobile phase pH. | 1. Add a competitive amine (e.g., 0.1% triethylamine) to the mobile phase. 2. Replace the HPLC column. 3. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Nucc-390. |
| Peak Fronting | 1. Sample overload. 2. Poor sample solubility in the mobile phase. | 1. Reduce the injection volume or dilute the sample. 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Split Peaks | 1. Clogged frit or partially blocked column. 2. Injector issue. | 1. Reverse flush the column (if recommended by the manufacturer) or replace it. 2. Inspect and clean the injector port and needle. |
Inconsistent Quantification in Purity Assessment
| Symptom | Potential Cause | Troubleshooting Step |
| Variable Purity Values between Injections | 1. Inconsistent injection volume. 2. Sample degradation in the autosampler. | 1. Ensure the autosampler is calibrated and functioning correctly. 2. Use a temperature-controlled autosampler and prepare fresh samples. |
| Lower than Expected Purity | 1. Presence of undetected impurities. 2. Incorrect integration of peaks. | 1. Use a diode array detector (DAD) or photodiode array (PDA) detector to assess peak purity. Employ mass spectrometry (MS) for impurity identification. 2. Manually review and adjust peak integration parameters. |
Experimental Protocols and Workflows
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This protocol provides a general method for assessing the purity of this compound. Optimization may be required based on the specific instrumentation and batch characteristics.
Instrumentation:
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HPLC system with a UV detector
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
Procedure:
-
Sample Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
Quality Control Workflow
The following diagram illustrates a typical workflow for the quality control of a new batch of this compound.
Caption: Quality control workflow for this compound.
Signaling Pathway of Nucc-390
Nucc-390 is an agonist of the CXCR4 receptor. Upon binding, it can activate downstream signaling pathways, such as the ERK pathway, which is involved in cell proliferation, differentiation, and survival.
Caption: Simplified Nucc-390 CXCR4 signaling pathway.
Technical Support Center: Nucc-390 Dihydrochloride
Welcome to the technical support center for Nucc-390 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of Nucc-390 dihydrochloride and troubleshooting common issues encountered during its experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it is crucial to adhere to the recommended storage conditions. As a solid, the compound is stable for at least four years when stored at -20°C.[1] For solutions, storage recommendations vary based on the solvent and temperature.
Q2: How long can I store this compound in solution?
A2: The stability of this compound in solution is limited. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] To minimize degradation, it is highly advisable to store solutions under a nitrogen atmosphere.[2] For in vivo experiments, it is best practice to prepare fresh solutions on the day of use.[2]
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If you observe precipitation or phase separation in your this compound solution, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure the solution is clear before use. To prevent precipitation, ensure the appropriate solvent system is used and that the solubility limits are not exceeded.
Q4: What solvents are recommended for dissolving this compound?
A4: this compound is soluble in DMSO.[1] For in vivo studies, several solvent systems can be used to achieve a clear solution, such as a mixture of DMSO, PEG300, Tween-80, and saline.[2] It is important to add each solvent sequentially as per the recommended protocols.[2]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be a sign of this compound degradation. Follow this troubleshooting workflow to diagnose and resolve the issue.
Issue 2: Compound fails to fully dissolve.
If you are experiencing solubility issues, consider the following:
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Solvent Choice: Ensure you are using a recommended solvent system. This compound is soluble in DMSO.[1] For aqueous-based systems, co-solvents are often necessary.
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Protocol Adherence: When preparing multi-component solvent systems, add each solvent sequentially and ensure each is fully mixed before adding the next.[2]
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Assistance with Dissolution: Gentle heating and/or sonication can be applied to aid in dissolving the compound.[2] However, avoid excessive heat, which could accelerate degradation.
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Concentration: Do not attempt to prepare solutions at concentrations exceeding the known solubility limits for a given solvent system.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | -20°C | ≥ 4 years | N/A |
| Solution | -80°C | 6 months | Stored under nitrogen |
| Solution | -20°C | 1 month | Stored under nitrogen |
Data compiled from multiple sources.[1][2]
Table 2: Recommended Solvents for In Vivo Studies
| Protocol | Solvent Composition | Final Concentration |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Source: MedChemExpress.[2]
Experimental Protocols
Protocol for Preparation of Stock Solution (e.g., 10 mM in DMSO)
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Equilibrate the vial of solid this compound (MW: 468.46 g/mol ) to room temperature before opening to prevent condensation of moisture.
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Aseptically add the calculated volume of high-purity DMSO to the vial to achieve the desired concentration.
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Vortex briefly and/or sonicate in a water bath until the solid is completely dissolved.
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Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C under a nitrogen atmosphere.
Protocol for Preparation of Working Solution for In Vivo Experiments (Example using Protocol 1)
-
Begin with the required volume of DMSO and add the this compound stock solution or solid. Ensure complete dissolution.
-
Sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is mixed thoroughly after each addition.
-
If any precipitation occurs, use gentle heating or sonication to redissolve.
-
It is strongly recommended to prepare this working solution fresh on the day of the experiment.[2]
Signaling Pathway and Experimental Workflow
This compound is an agonist of the CXCR4 receptor. Its binding to CXCR4 activates downstream signaling pathways, including the phosphorylation of ERK (pERK), which is a key event in the MAP kinase pathway.[2] This signaling cascade is crucial for its observed effects on promoting nerve regeneration.
To ensure the integrity of your experiments and prevent degradation of this compound, follow this recommended workflow:
References
Technical Support Center: Nucc-390 Dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for the experimental use of Nucc-390 dihydrochloride (B599025). The following sections offer troubleshooting advice and frequently asked questions to facilitate your research.
Frequently Asked Questions (FAQs)
General Information
-
What is Nucc-390 dihydrochloride? this compound is a novel and selective small-molecule agonist for the CXCR4 receptor.[1] It functions by inducing the internalization of the CXCR4 receptor, an action opposite to that of the antagonist AMD3100.[1] Its primary described role in research is the promotion of nerve recovery and regeneration following neurodegeneration.[1][2]
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What is the mechanism of action of this compound? Nucc-390 acts as an agonist of the G-protein coupled receptor CXCR4.[2] Activation of CXCR4 by Nucc-390 can stimulate downstream signaling pathways, such as leading to increased levels of phosphorylated ERK (pERK).[1][3] This signaling is crucial for its observed effects on axonal growth and nerve regeneration.[2][4] The effects of Nucc-390 can be blocked by the selective CXCR4 antagonist, AMD3100.[2][4]
Experimental Design
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In what experimental models has Nucc-390 been used? Nucc-390 has been utilized in both in vitro and in vivo models to study nerve regeneration. In vitro studies have involved cultured cerebellar granule neurons (CGNs) and spinal cord motor neurons (SCMNs) to assess axonal growth.[4] In vivo studies have demonstrated its efficacy in promoting functional and anatomical recovery of the neuromuscular junction (NMJ) in mice following acute nerve terminal damage.[2] It has also been shown to promote recovery after sciatic nerve crush and in models of neuroparalysis induced by snake venom.[4][5]
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What is a typical effective concentration range for Nucc-390 in vitro? Effective concentrations for stimulating axonal growth in cultured cerebellar granule neurons have been reported in the range of 0.0625 µM to 1.25 µM.[1][3] A concentration of 10 µM has been used to induce a strong intracellular calcium response and increase pERK levels.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No observable effect on axonal growth in primary neurons. | Suboptimal concentration: The concentration of Nucc-390 may be too low or too high. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A range of 0.0625 µM to 1.25 µM has been shown to be effective for cerebellar granule neurons.[1][3] |
| Cell health: The primary neurons may not be healthy or viable. | Ensure optimal culture conditions and assess cell viability before starting the experiment. | |
| CXCR4 expression: The neuronal cells may not express sufficient levels of the CXCR4 receptor. | Verify CXCR4 expression in your cell line or primary culture using techniques such as immunocytochemistry or western blotting. | |
| Inconsistent results between experiments. | Reagent stability: this compound solution may have degraded. | Prepare fresh solutions for each experiment. For storage of stock solutions, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month, preferably under nitrogen.[1] |
| Experimental variability: Minor variations in cell seeding density, treatment time, or assay procedure can lead to inconsistent results. | Standardize all experimental parameters as much as possible. Include appropriate positive and negative controls in every experiment. | |
| Unexpected cellular toxicity observed. | High concentration: Although generally considered non-toxic for its regenerative applications, very high concentrations may induce cytotoxicity. | Use the lowest effective concentration determined from your dose-response studies. One study noted no toxicity at higher doses used for stimulating axonal growth, but this may be cell-type dependent.[2] |
| Contamination: The cell culture or reagents may be contaminated. | Check for signs of microbial contamination. Use sterile techniques and test reagents for endotoxins if necessary. |
Experimental Protocols
Cell Proliferation and Viability Assay (General Protocol)
While specific cytotoxicity data for Nucc-390 is limited in the provided search results, a general protocol for assessing cell viability can be adapted. Assays such as MTT, XTT, or Calcein AM can be used to measure metabolic activity as an indicator of cell viability.
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Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and stabilize overnight.
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Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the medium in the wells with the medium containing different concentrations of Nucc-390. Include vehicle-only wells as a negative control and a known cytotoxic agent as a positive control.
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Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
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Viability Reagent Addition: Add the viability reagent (e.g., MTT, Calcein AM) to each well according to the manufacturer's instructions.
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Incubation with Reagent: Incubate for the time specified in the assay protocol to allow for the metabolic conversion of the reagent.
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Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value, if applicable.
Signaling Pathways and Workflows
Below are diagrams illustrating the mechanism of action of Nucc-390 and a general experimental workflow for assessing its effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CXCR4 Receptor Agonist | MCE [medchemexpress.cn]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
Technical Support Center: Nucc-390 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the delivery of Nucc-390 dihydrochloride (B599025) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is Nucc-390 dihydrochloride and what is its mechanism of action?
A1: this compound is a novel and selective small-molecule agonist for the C-X-C motif chemokine receptor 4 (CXCR4).[1][2] CXCR4 is a G-protein coupled receptor that, upon activation by its endogenous ligand CXCL12 (also known as SDF-1), initiates downstream signaling cascades involved in various cellular processes, including cell proliferation, migration, and survival.[3][4][5][6] Nucc-390 mimics the action of CXCL12, leading to the activation of these pathways.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What should I do?
A2: this compound has limited solubility in aqueous solutions. It is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[1] This stock solution can then be further diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal (typically below 0.5%) to avoid affecting the biological system. For in vivo applications, co-solvent systems are often necessary.
Q3: My this compound solution appears cloudy or has precipitated after dilution. How can I resolve this?
A3: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic small molecules. To address this, consider the following:
-
Sonication: Gentle sonication of the solution can help to redissolve small precipitates.
-
Warming: Briefly warming the solution to 37°C may improve solubility.
-
Co-solvents: For in vivo studies or if precipitation persists, using a co-solvent system is recommended. A common formulation includes DMSO, PEG300, Tween-80, and saline.
Q4: I am observing inconsistent or no activity of this compound in my cell-based assays. What are the potential causes?
A4: Inconsistent results can stem from several factors:
-
Compound Instability: Ensure that your stock solutions are stored correctly (see storage guidelines below) and that you prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
Low Receptor Expression: The cell line you are using may not express sufficient levels of the CXCR4 receptor. Verify CXCR4 expression using techniques like flow cytometry or western blotting.
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Assay Conditions: The concentration of the compound, incubation time, and cell density can all influence the outcome. Optimize these parameters for your specific cell line and assay.
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Cell Health: Ensure your cells are healthy and in the logarithmic growth phase. Poor cell health can lead to unreliable results.
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C.[2] To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation
This guide will help you troubleshoot common solubility issues with this compound.
Table 1: Solubility of this compound
| Solvent/System | Solubility | Notes |
| DMSO | Soluble[1] | Recommended for preparing high-concentration stock solutions. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.34 mM) | A clear solution can be achieved. Suitable for in vivo studies. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.34 mM) | An alternative formulation for in vivo delivery. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.34 mM) | A lipid-based formulation option. |
Issue 2: Inconsistent or Unexpected Experimental Results
Use this decision tree to diagnose and resolve issues with your experimental outcomes.
Caption: Troubleshooting Decision Tree for this compound Experiments.
Experimental Protocols
Calcium Mobilization Assay in CXCR4-Expressing Cells
This protocol describes a method to assess the agonist activity of this compound by measuring intracellular calcium mobilization.
Materials:
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CXCR4-expressing cells (e.g., C8161 melanoma cells)
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This compound
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Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
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Pluronic F-127
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Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
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96-well black, clear-bottom microplate
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Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed CXCR4-expressing cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
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Dye Loading: Prepare a loading buffer containing a final concentration of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
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Remove the culture medium from the cells and add 100 µL of the loading buffer to each well.
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Incubate the plate for 60 minutes at 37°C in a 5% CO2 incubator.
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Cell Washing: After incubation, gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, add 100 µL of HBSS to each well.
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Compound Preparation: Prepare a 2X working solution of this compound in HBSS. For a final concentration of 10 µM, prepare a 20 µM working solution.
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Fluorescence Measurement:
-
Place the microplate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Set the reader to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm) at 1-second intervals for a total of 3-5 minutes.
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After establishing a stable baseline reading for approximately 30 seconds, add 100 µL of the 2X this compound working solution to the wells.
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Continue recording the fluorescence intensity for the remainder of the time.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Calculate the peak fluorescence response and normalize it to the baseline.
Visualizations
CXCR4 Signaling Pathway
Caption: Simplified CXCR4 Signaling Pathway Activated by Nucc-390.
Experimental Workflow for Cell-Based Assay
Caption: General Experimental Workflow for a Nucc-390 Cell-Based Assay.
References
Validation & Comparative
A Comparative Guide to CXCR4 Modulation: The Agonist Nucc-390 Dihydrochloride Versus the Antagonist AMD3100
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two pivotal research compounds that target the C-X-C chemokine receptor type 4 (CXCR4): Nucc-390 dihydrochloride (B599025), a novel agonist, and AMD3100 (Plerixafor), a well-established antagonist. While both molecules interact with the same receptor, their opposing mechanisms of action elicit distinct downstream signaling cascades and cellular responses. Understanding these differences is crucial for researchers investigating the multifaceted roles of the CXCR4/CXCL12 axis in health and disease, from cancer metastasis and inflammation to neurogenesis and immune cell trafficking.
At a Glance: Agonist vs. Antagonist
| Feature | Nucc-390 Dihydrochloride | AMD3100 (Plerixafor) |
| Compound Type | Small Molecule | Bicyclam Small Molecule |
| Mechanism of Action | CXCR4 Agonist | CXCR4 Antagonist |
| Primary Effect on CXCR4 | Activates the receptor, mimicking the natural ligand CXCL12. | Blocks the receptor, preventing CXCL12-mediated activation.[1][2] |
| Downstream Signaling | Stimulates downstream pathways (e.g., Ca²⁺ mobilization, pERK increase).[3] | Inhibits CXCL12-induced downstream signaling.[2][4] |
| Key Cellular Responses | Promotes chemotaxis, receptor internalization, and axonal growth.[3][5] | Inhibits chemotaxis and cell migration.[2][4] |
Quantitative Performance Data
Direct comparative studies providing EC50 for Nucc-390 and IC50 for AMD3100 under identical conditions are limited. The following tables summarize available quantitative data from various studies to provide a performance overview.
Table 1: Potency of AMD3100 as a CXCR4 Antagonist
| Assay | Cell Line | IC50 | Reference |
| SDF-1/CXCL12 Ligand Binding | CCRF-CEM T-cell line | 651 ± 37 nM | [2] |
| SDF-1 mediated GTP-binding | CCRF-CEM T-cell line | 27 ± 2.2 nM | [2] |
| SDF-1 mediated Calcium Flux | CCRF-CEM T-cell line | 572 ± 190 nM | [2] |
| SDF-1 stimulated Chemotaxis | CCRF-CEM T-cell line | 51 ± 17 nM | [2] |
| General CXCR4 Antagonism | Not Specified | 44 nM | [1] |
| Inhibition of T-cell Chemotaxis | Activated T-cells | 99 nM | [6] |
Table 2: Observed Agonistic Activity of this compound
| Assay | Cell Line | Concentration & Effect | Reference |
| Intracellular Calcium ((Ca)i) Mobilization | C8161 cells | 10 µM produces a strong response, blocked by 1 µM AMD3100. | [3] |
| ERK Phosphorylation (pERK) | C8161 cells | 10 µM (30 min pre-treatment) leads to increased pERK levels. | [3] |
| CXCR4 Receptor Internalization | HEK293 cells (CXCR4-YFP) | 10 µM (2 hours) induces receptor internalization. | [3] |
| Axonal Growth | Cerebellar Granule Neurons | 0-1.25 µM (24 hours) boosts axonal growth. | [3] |
Mechanism of Action and Signaling Pathways
The binding of the natural ligand, CXCL12, to CXCR4 initiates a conformational change in the receptor, leading to the activation of intracellular G-proteins and subsequent signaling cascades. These pathways, including the PLC/IP3/Ca²⁺ and MAPK/ERK pathways, regulate critical cellular functions.
Nucc-390, as an agonist, activates these pathways in a manner similar to CXCL12. In contrast, AMD3100 is a competitive antagonist that binds to CXCR4, preventing CXCL12 from docking and thereby inhibiting the initiation of these signaling events.[2][3] The opposing actions of these two compounds on CXCR4 signaling are depicted below.
Experimental Workflows
The distinct effects of Nucc-390 and AMD3100 on cellular functions are often evaluated using assays such as chemotaxis and receptor internalization. The logical flow of these experiments highlights how an antagonist's effect is measured by its ability to block an agonist's action.
Detailed Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following CXCR4 activation.
Objective: To assess the ability of Nucc-390 to induce calcium flux and the ability of AMD3100 to inhibit CXCL12- or Nucc-390-induced calcium flux.
Materials:
-
CXCR4-expressing cells (e.g., CCRF-CEM, U87.CD4.CXCR4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-3 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound, AMD3100, and CXCL12.
-
Fluorescence microplate reader (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Preparation: Seed CXCR4-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive dye loading solution for 45-60 minutes at 37°C, according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of Nucc-390, AMD3100, and CXCL12 in assay buffer in a separate 96-well plate.
-
Assay Measurement:
-
Place both the cell plate and the compound plate into the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
For agonist testing: The instrument adds a defined volume of Nucc-390 or CXCL12 to the wells, and fluorescence is continuously monitored to detect an increase in intracellular calcium.
-
For antagonist testing: Pre-incubate the cells with various concentrations of AMD3100 for a short period (e.g., 10-15 minutes) before the addition of a fixed concentration of CXCL12 or Nucc-390. The degree of inhibition of the agonist-induced calcium flux is then measured.
-
-
Data Analysis: The change in fluorescence intensity over time is recorded. For agonists, EC50 values are calculated from the dose-response curve. For antagonists, IC50 values are determined by the concentration-dependent inhibition of the agonist response.
Chemotaxis (Transwell Migration) Assay
This assay quantifies the directional cell migration in response to a chemoattractant.
Objective: To measure the chemoattractant properties of Nucc-390 and the inhibitory effect of AMD3100 on CXCL12- or Nucc-390-induced cell migration.
Materials:
-
CXCR4-expressing cells (e.g., SW480, Jurkat).
-
Transwell inserts (typically with 8 µm pores).
-
24-well plates.
-
Serum-free cell culture medium.
-
Chemoattractants (CXCL12, Nucc-390) and inhibitor (AMD3100).
-
Staining solution (e.g., Crystal Violet) or a fluorescence-based detection method.
Protocol:
-
Preparation: Starve cells in serum-free medium for 4-24 hours prior to the assay.
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (CXCL12 or Nucc-390) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium. For antagonist experiments, pre-incubate a portion of the cells with various concentrations of AMD3100 for 30-60 minutes.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C to allow for cell migration through the porous membrane.
-
Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Elute the dye and measure the absorbance, or count the stained cells under a microscope.
-
-
Data Analysis: Compare the number of migrated cells in treated groups to the control. Increased migration indicates an agonistic effect, while decreased migration in the presence of an agonist indicates an antagonistic effect.
Receptor Internalization Assay
This assay visualizes and quantifies the movement of CXCR4 from the cell surface to the cell interior upon agonist stimulation.
Objective: To determine if Nucc-390 induces CXCR4 internalization and if AMD3100 can block this process.
Materials:
-
Cells expressing a tagged version of CXCR4 (e.g., CXCR4-YFP in HEK293 cells).
-
Nucc-390, AMD3100, and CXCL12.
-
Fluorescence microscope or flow cytometer.
-
Fixative (e.g., 4% paraformaldehyde).
Protocol:
-
Cell Culture: Culture cells expressing tagged CXCR4 on coverslips (for microscopy) or in plates (for flow cytometry).
-
Treatment:
-
Expose cells to Nucc-390 or CXCL12 for a defined period (e.g., 30 minutes to 2 hours).
-
For antagonist studies, pre-treat cells with AMD3100 before adding the agonist.
-
Include an untreated control group where cells are incubated with vehicle only.
-
-
Analysis by Fluorescence Microscopy:
-
Fix the cells and mount the coverslips on microscope slides.
-
Capture images using a fluorescence microscope. In untreated cells, fluorescence should be prominent at the cell membrane. In agonist-treated cells, a punctate, intracellular fluorescence pattern indicates receptor internalization.
-
-
Analysis by Flow Cytometry:
-
For cell surface receptor quantification, stain non-permeabilized cells with an antibody against the extracellular domain of CXCR4.
-
Analyze the cells by flow cytometry. A decrease in mean fluorescence intensity in the agonist-treated group compared to the control indicates receptor internalization.
-
-
Data Analysis: Compare the subcellular localization of CXCR4 (microscopy) or the level of cell surface CXCR4 (flow cytometry) between the different treatment groups.
Conclusion
This compound and AMD3100 represent two sides of the same coin in the study of CXCR4 signaling. As an agonist, Nucc-390 is a valuable tool for activating the CXCR4 pathway to study its downstream consequences, such as promoting neuronal regeneration. Conversely, AMD3100, a potent and specific antagonist, is indispensable for inhibiting these same pathways, with applications in preventing cancer cell migration and mobilizing hematopoietic stem cells. The choice between these compounds depends entirely on the experimental goal: to stimulate or to silence the activity of the CXCR4 receptor. This guide provides the foundational information for researchers to effectively utilize these powerful chemical probes in their investigations of the critical CXCR4 signaling axis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Nucc-390 Dihydrochloride and CXCL12α: Efficacy and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the small molecule CXCR4 agonist, Nucc-390 dihydrochloride (B599025), and its natural counterpart, the chemokine CXCL12α (also known as SDF-1α). The following sections present a comprehensive overview of their effects on key cellular processes, supported by experimental data, detailed protocols, and visual representations of the underlying signaling pathways.
Introduction
CXCL12α is a chemokine that plays a crucial role in various physiological processes, including immune responses, hematopoiesis, and tissue repair, by activating the G-protein coupled receptor CXCR4.[1][2] Nucc-390 dihydrochloride is a novel, selective small-molecule agonist of the CXCR4 receptor.[3] Both molecules have garnered significant interest for their therapeutic potential, particularly in the context of nerve regeneration.[4][5][6] This guide aims to provide an objective comparison of their activities to aid researchers in selecting the appropriate tool for their studies.
Data Presentation: Quantitative Comparison
While several studies indicate that this compound and CXCL12α elicit similar biological effects, direct head-to-head quantitative comparisons across a range of assays are not extensively available in the published literature. The following tables summarize the available quantitative data.
| Parameter | This compound | CXCL12α | Cell Type/Model | Reference |
| Axonal Growth | Dose-dependent increase (0.0625 - 1.25 µM) | Strong stimulation of axon elongation (500 ng/ml) | Cultured cerebellar granule neurons (CGNs) / Spinal cord motor neurons (SCMNs) | [3] |
| Nerve Regeneration | Promotes functional and anatomical recovery (3.2 mg/kg, twice daily) | Involved in the recovery of neurotransmission | Mouse model of sciatic nerve crush | [4][5] |
| Parameter | This compound | CXCL12α (SDF-1) | Cell Type | Reference |
| ERK Phosphorylation | Increased pERK levels (10 µM) | Increased pERK levels (100 nM) | C8161 cells | [7] |
| Intracellular Calcium ([Ca2+]i) Mobilization | Strong [Ca2+]i response (10 µM) | Strong [Ca2+]i response (100 nM) | C8161 cells | [8] |
| CXCR4 Internalization | Induces internalization (10 µM) | Induces internalization | HEK293 cells expressing CXCR4-YFP | [8] |
| Chemotaxis | Matches the effects of SDF-1 | Robust chemotactic activity | C8161 cells | [8] |
Note: The concentrations listed for ERK phosphorylation and calcium mobilization are from a single study and represent the concentrations used to elicit a strong response, not necessarily the EC50 values.
Signaling Pathways and Experimental Workflows
CXCL12α/Nucc-390-Induced CXCR4 Signaling
Both CXCL12α and this compound activate the CXCR4 receptor, leading to the initiation of downstream signaling cascades. The binding of either agonist to CXCR4 triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. This event stimulates multiple intracellular pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway (leading to ERK phosphorylation), and the mobilization of intracellular calcium. These pathways are central to the cellular responses mediated by CXCR4, such as cell migration and survival.
Caption: CXCL12α/Nucc-390 signaling pathway.
Experimental Workflow: Axonal Growth Assay
This workflow outlines the key steps involved in assessing the effect of this compound and CXCL12α on the growth of motor neuron axons in vitro, as described by Zanetti et al. (2019).[4]
Caption: Axonal growth assay workflow.
Experimental Protocols
Sciatic Nerve Crush Injury Model and Functional Recovery Assessment
-
Animal Model: Adult male C57BL/6J mice are used.
-
Surgical Procedure: Under anesthesia, the sciatic nerve is exposed and crushed for 40 seconds using a haemostatic forceps.
-
Treatment: Mice are treated with either vehicle, this compound (26 mg/kg daily, intraperitoneal injection), or a neutralizing anti-CXCL12α antibody.[4]
-
Functional Assessment (Compound Muscle Action Potential - CMAP): At various time points post-injury (e.g., 7, 14, and 28 days), the sciatic nerve is stimulated, and CMAPs are recorded from the gastrocnemius muscle to assess the recovery of neuromuscular function.[4]
In Vitro Axonal Elongation Assay
-
Cell Culture: Spinal cord motor neurons (SCMNs) are isolated from rat embryos and cultured.
-
Treatment: SCMNs are treated with varying concentrations of this compound or CXCL12α for 24 hours.[4]
-
Immunostaining: After treatment, neurons are fixed and stained with an antibody against β3-tubulin to visualize axons.
-
Analysis: Axons are traced, and their lengths are measured using imaging software. The average axon length is calculated for each treatment condition.[4]
Intracellular Calcium Mobilization Assay
-
Cell Loading: C8161 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Stimulation: Baseline fluorescence is recorded before the addition of this compound or CXCL12α.
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence intensity over time using a fluorometer or a fluorescence microscope.
ERK Phosphorylation Assay (Western Blot)
-
Cell Treatment: C8161 cells are treated with this compound or CXCL12α for a specified time (e.g., 30 minutes).[7]
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK, followed by incubation with appropriate secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The ratio of p-ERK to total ERK is quantified to determine the level of ERK activation.
Chemotaxis Assay (Boyden Chamber)
-
Chamber Setup: A Boyden chamber is used, which consists of two compartments separated by a porous membrane.
-
Cell Seeding: C8161 cells are placed in the upper compartment.
-
Chemoattractant: The lower compartment contains either control medium or medium with this compound or CXCL12α.
-
Incubation: The chamber is incubated for a period to allow cell migration through the membrane.
-
Quantification: The number of cells that have migrated to the lower side of the membrane is counted under a microscope.
Conclusion
Both this compound and CXCL12α are potent agonists of the CXCR4 receptor, activating similar downstream signaling pathways and promoting comparable biological responses, most notably in the context of nerve regeneration. While CXCL12α is the endogenous ligand, the small molecule nature of Nucc-390 may offer advantages in terms of pharmacokinetics and therapeutic development.[4] The choice between these two molecules will depend on the specific research question and experimental context. Further head-to-head studies with comprehensive dose-response analyses are warranted to fully delineate the comparative potency and efficacy of this compound and CXCL12α.
References
- 1. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Nucc-390 Dihydrochloride as a CXCR4 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nucc-390 dihydrochloride (B599025), a novel small-molecule CXCR4 agonist, with its endogenous counterpart, CXCL12α (SDF-1α), and other synthetic alternatives. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering an objective analysis of its performance in key functional assays. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate a deeper understanding of the validation process for this promising therapeutic candidate.
Introduction to CXCR4 and its Agonists
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in numerous physiological and pathological processes, including immune responses, hematopoiesis, and cancer metastasis. Its primary endogenous ligand is the chemokine CXCL12α. The development of synthetic CXCR4 agonists like Nucc-390 dihydrochloride offers potential therapeutic advantages, including improved pharmacokinetic properties and targeted engagement of the receptor. This guide focuses on the experimental validation of this compound as a functional CXCR4 agonist.
Quantitative Comparison of CXCR4 Agonists
The following tables summarize the available quantitative data for this compound and alternative CXCR4 agonists. Potency is a critical parameter for evaluating and comparing the effectiveness of these molecules.
Table 1: Potency of CXCR4 Agonists in Calcium Mobilization Assays
| Agonist | Cell Line | Assay Principle | Potency (EC50) | Citation(s) |
| This compound | C8161 melanoma cells | Intracellular calcium imaging | Strong response at 10 µM | [1][2][3] |
| CXCL12α (SDF-1α) | HEK293 cells expressing CXCR4 | Calcium flux measurement with calcium dye | 3.5 nM (for biotinylated CXCL12α) | [4] |
| CXCL12α (SDF-1α) | U87.CD4.hCXCR4 cells | Fluorescence-based kinetic assay | Dose-dependent increase in intracellular calcium | [5] |
Table 2: Potency of CXCR4 Agonists in Chemotaxis Assays
| Agonist | Cell Line | Assay Principle | Potency (EC50) | Citation(s) |
| This compound | C8161 cells | Boyden chamber assay | Robust chemotaxis at 10 µM (comparable to 100 nM SDF-1) | [1] |
| CXCL12α (SDF-1α) | Jurkat cells | Transwell migration assay | 0.1-0.25 nM | [6] |
| T140-SDF-1α chimera (analog 12) | REH cells | Boyden chamber assay | Full agonist with peak migration at 10 nM | [7] |
Table 3: Activity of CXCR4 Agonists in ERK Phosphorylation Assays
| Agonist | Cell Line | Assay Principle | Observation | Citation(s) |
| This compound | C8161 cells | Western Blot for pERK | Increased pERK levels at 10 µM | [1][2] |
| CXCL12α (SDF-1α) | Primary human trophoblast cells, JEG-3 cells | Western Blot for pEGFR and pERK | Promoted phosphorylation of EGFR and ERK | [8][9] |
Table 4: Potency of the CXCR4 Antagonist AMD3100
| Assay | Cell Line | Potency (IC50) | Citation(s) |
| SDF-1/CXCL12 Ligand Binding | CCRF-CEM T-cells | 651 ± 37 nM | [10] |
| SDF-1 mediated GTP-binding | CCRF-CEM T-cells | 27 ± 2.2 nM | [10] |
| SDF-1 mediated Calcium Flux | CCRF-CEM T-cells | 572 ± 190 nM | [10] |
| SDF-1 stimulated Chemotaxis | CCRF-CEM T-cells | 51 ± 17 nM | [10] |
| HIV-1 and HIV-2 replication | - | 1-10 nM (EC50) | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols serve as a reference for researchers aiming to validate CXCR4 agonists.
Calcium Mobilization Assay
This assay measures the ability of an agonist to induce an increase in intracellular calcium concentration ([Ca2+]i) following CXCR4 activation.
Principle: CXCR4 activation by an agonist leads to the activation of Gq proteins, which in turn activate phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This transient increase in [Ca2+]i is detected using a calcium-sensitive fluorescent dye.
Protocol:
-
Cell Culture: Culture cells endogenously or recombinantly expressing CXCR4 (e.g., C8161, HEK293-CXCR4) in appropriate media. Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-6) in the dark for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., this compound, CXCL12α) and the antagonist (AMD3100) in the assay buffer.
-
Assay Measurement:
-
To test for agonist activity, add the diluted agonists to the cells and immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
To confirm CXCR4-specificity, pre-incubate the cells with the antagonist (e.g., AMD3100) for a specified time before adding the agonist and measure the fluorescence response.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value.
Chemotaxis Assay
This assay assesses the ability of an agonist to induce directional cell migration.
Principle: The Boyden chamber or Transwell assay is used to measure chemotaxis. Cells are placed in the upper chamber of a permeable support, and a chemoattractant (the agonist) is placed in the lower chamber. The cells migrate through the pores of the membrane towards the chemoattractant gradient.
Protocol:
-
Cell Preparation: Culture appropriate cells (e.g., Jurkat, C8161) and starve them in serum-free media for several hours before the assay.
-
Assay Setup:
-
Add serum-free medium containing various concentrations of the agonist to the lower wells of a 24-well plate.
-
Resuspend the starved cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Transwell inserts (typically with 8 µm pores).
-
-
Incubation: Place the inserts into the wells containing the agonist and incubate for a few hours at 37°C in a CO2 incubator.
-
Quantification of Migration:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Plot the number of migrated cells against the agonist concentration. The concentration that elicits a half-maximal response is the EC50.
ERK Phosphorylation Assay (Western Blot)
This assay determines the activation of the downstream signaling molecule Extracellular signal-regulated kinase (ERK) upon CXCR4 stimulation.
Principle: CXCR4 activation can lead to the activation of the Ras/Raf/MEK/ERK signaling cascade. This results in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). Western blotting with antibodies specific for the phosphorylated form of ERK (p-ERK) is used to detect this activation.
Protocol:
-
Cell Treatment: Culture cells (e.g., C8161) and serum-starve them overnight. Treat the cells with the agonist at various concentrations for a specific time period (e.g., 5-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK. Quantify the band intensities and express the p-ERK/total ERK ratio as a fold change relative to the untreated control.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key molecular interactions and experimental processes involved in the validation of this compound.
Caption: CXCR4 Signaling Pathway.
References
- 1. Discovery and characterization of novel small-molecule CXCR4 receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20180155295A1 - Cxcr4 chemokine receptor modulators - Google Patents [patents.google.com]
- 4. Biotinylated chemokine CXCL12 (SDF-1α) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 5. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemokine CXCL12 (SDF-1α) - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
- 7. Biased antagonism of CXCR4 avoids antagonist tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCL12/CXCR4 Axis Triggers the Activation of EGF Receptor and ERK Signaling Pathway in CsA-Induced Proliferation of Human Trophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CXCL12/CXCR4 axis triggers the activation of EGF receptor and ERK signaling pathway in CsA-induced proliferation of human trophoblast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
The Dichotomy of CXCR4 Modulation: A Comparative Analysis of Nucc-390 Dihydrochloride and its Antagonist, AMD3100
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between receptor agonists and antagonists is paramount. This guide provides an objective comparison of the selective CXCR4 agonist, Nucc-390 dihydrochloride (B599025), and the well-characterized CXCR4 antagonist, AMD3100 (Plerixafor). We will delve into their opposing mechanisms of action, present supporting experimental data, and provide detailed protocols for key assays.
The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a crucial role in a multitude of physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis. Its endogenous ligand is the chemokine CXCL12 (also known as SDF-1). The ability to modulate CXCR4 activity with small molecules has opened up significant therapeutic avenues. This guide focuses on two such molecules with diametrically opposed effects: Nucc-390 dihydrochloride, a novel agonist, and AMD3100, a potent antagonist.
Mechanism of Action: A Tale of Two Molecules
This compound is a selective small-molecule agonist of the CXCR4 receptor.[1] Upon binding, it activates downstream signaling pathways, mimicking the effects of the natural ligand CXCL12. This activation leads to a cascade of intracellular events, including the mobilization of intracellular calcium ([Ca2+]i), phosphorylation of extracellular signal-regulated kinase (ERK), and induction of cell migration.[1] Furthermore, Nucc-390 has been shown to promote the internalization of CXCR4 receptors, a common feature of agonist stimulation.[1]
In stark contrast, AMD3100 is a non-peptide, reversible antagonist of CXCR4.[2][3] It functions by binding to the CXCR4 receptor and blocking the binding of CXCL12 and other agonists like Nucc-390.[2][4] This blockade prevents the activation of downstream signaling pathways, thereby inhibiting CXCR4-mediated cellular responses.[2][3] It is important to note that AMD3100 itself does not elicit any signaling upon binding to CXCR4, confirming its role as a true antagonist.[3]
Comparative Performance: Quantitative Insights
The antagonistic effect of AMD3100 on the activity of Nucc-390 and the natural ligand CXCL12 has been demonstrated across various in vitro and in vivo assays. The following tables summarize the available quantitative data.
| Compound | Target | Assay | Activity | IC50/EC50 | Reference |
| AMD3100 | CXCR4 | CXCL12-mediated GTP-binding | Antagonist | IC50 = 27 ± 2.2 nM | [2] |
| CXCL12-mediated Calcium Flux | Antagonist | IC50 = 572 ± 190 nM | [2] | ||
| CXCL12-stimulated Chemotaxis | Antagonist | IC50 = 51 ± 17 nM | [2] | ||
| CXCL12/CXCR4 Interaction | Antagonist | IC50 = 2.1 nM (for IT1t, a potent analog) | [5] | ||
| Nucc-390 | CXCR4 | Calcium Mobilization | Agonist | 10 µM produces a strong response | [1] |
| ERK Phosphorylation | Agonist | 10 µM leads to increased pERK levels | [1] | ||
| Axonal Growth (in vitro) | Agonist | Active in the 0-1.25 µM range | [1] |
Experimental Evidence of Antagonism
The inhibitory effect of AMD3100 on Nucc-390's activity is clearly demonstrated in functional assays. For instance, the strong intracellular calcium response produced by 10 µM Nucc-390 can be effectively blocked by the pre-treatment with AMD3100.[1] Similarly, the Nucc-390-induced increase in ERK phosphorylation is also inhibited by AMD3100.[1]
In a more complex biological system, the pro-regenerative effects of Nucc-390 on motor axons have been shown to be CXCR4-dependent. In a sciatic nerve crush injury model, administration of Nucc-390 promotes functional and anatomical recovery.[6][7] This beneficial effect is prevented when co-administered with AMD3100, confirming that Nucc-390's regenerative activity is mediated through the CXCR4 receptor which is effectively blocked by AMD3100.[6]
Signaling Pathway and Experimental Workflow
To visualize the molecular interactions and experimental procedures, the following diagrams are provided.
Caption: CXCR4 signaling pathway activation by agonists and inhibition by AMD3100.
Caption: General workflow for in vitro assays demonstrating AMD3100's antagonism.
Experimental Protocols
Calcium Mobilization Assay
This assay measures the ability of Nucc-390 to induce an increase in intracellular calcium and the ability of AMD3100 to block this effect.
Materials:
-
CXCR4-expressing cells (e.g., C8161 melanoma cells)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
This compound
-
AMD3100
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with injection capabilities
Protocol:
-
Seed CXCR4-expressing cells into a 96-well plate and culture overnight.
-
Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution. Incubate for 1 hour at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add AMD3100 at various concentrations (or vehicle control) to the appropriate wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject Nucc-390 (e.g., at a final concentration of 10 µM) into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the increase in intracellular calcium. Analyze the data to determine the inhibitory effect of AMD3100.
ERK Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK phosphorylation in response to Nucc-390 and its inhibition by AMD3100.
Materials:
-
CXCR4-expressing cells
-
Cell culture medium
-
This compound
-
AMD3100
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Plate CXCR4-expressing cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-treat the cells with various concentrations of AMD3100 (or vehicle) for 30 minutes.
-
Stimulate the cells with Nucc-390 (e.g., 10 µM) for 5-10 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the level of ERK phosphorylation.[8]
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of Nucc-390 to induce cell migration and the inhibitory effect of AMD3100.
Materials:
-
CXCR4-expressing cells (e.g., SW480 colorectal cancer cells)[9]
-
Boyden chamber with inserts (e.g., 8 µm pore size)[9]
-
Chemotaxis buffer (e.g., serum-free medium with 0.1% BSA)
-
This compound
-
AMD3100
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Microscope
Protocol:
-
Resuspend CXCR4-expressing cells in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of AMD3100 (or vehicle) for 15-30 minutes.[9]
-
Add Nucc-390 (or CXCL12 as a positive control) to the lower wells of the Boyden chamber.
-
Add the cell suspension to the upper chamber of the inserts.
-
Incubate the chamber for 3-6 hours at 37°C to allow for cell migration.[9]
-
Remove the inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of migrated cells in several fields of view using a microscope.
-
Calculate the percentage of inhibition of migration by AMD3100.
In Vivo Sciatic Nerve Crush Injury Model
This protocol provides a framework for evaluating the antagonistic effect of AMD3100 on Nucc-390-induced nerve regeneration in a rodent model.
Materials:
-
Rodents (e.g., mice or rats)
-
Anesthetics
-
Surgical instruments
-
This compound
-
AMD3100
-
Vehicle control (e.g., saline)
-
Electrophysiology equipment for measuring compound muscle action potential (CMAP)[6]
-
Histology reagents for nerve and muscle tissue analysis
Protocol:
-
Anesthetize the animal and expose the sciatic nerve.
-
Crush the sciatic nerve at a specific location for a defined duration using fine forceps.
-
Suture the muscle and skin layers.
-
Administer Nucc-390, AMD3100, a combination of both, or vehicle control to different groups of animals according to the desired dosing regimen (e.g., daily injections).[6]
-
At various time points post-injury (e.g., 7, 14, and 28 days), assess functional recovery by measuring the CMAP of the gastrocnemius muscle.[6]
-
At the end of the study, euthanize the animals and collect the sciatic nerves and gastrocnemius muscles for histological analysis to assess axonal regeneration and muscle reinnervation.
-
Compare the outcomes between the different treatment groups to determine the effect of AMD3100 on Nucc-390-mediated nerve regeneration.[6]
Conclusion
This compound and AMD3100 represent a classic agonist/antagonist pair for the CXCR4 receptor, providing valuable tools for dissecting the roles of this important chemokine receptor in health and disease. While Nucc-390 activates CXCR4 signaling and promotes cellular responses such as migration and regeneration, AMD3100 effectively blocks these actions. The experimental data and protocols provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of modulating the CXCR4 pathway. The clear antagonistic relationship between these two compounds underscores the importance of targeted receptor modulation in drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterization of the molecular pharmacology of AMD3100: a specific antagonist of the G-protein coupled chemokine receptor, CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemokine receptor inhibition by AMD3100 is strictly confined to CXCR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of CXCR4 activity with AMD3100 decreases invasion of human colorectal cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Nucc-390 Dihydrochloride Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Nucc-390 dihydrochloride (B599025), a known selective agonist for the C-X-C chemokine receptor type 4 (CXCR4). The focus is on its cross-reactivity with other receptors, supported by available experimental data and detailed methodologies for key functional assays.
Nucc-390 dihydrochloride is recognized as a potent and selective small-molecule agonist of the CXCR4 receptor.[1] Its activity is effectively blocked by the well-characterized and selective CXCR4 antagonist, AMD3100, strongly indicating its primary mechanism of action is through this receptor.[1][2][3][4] Functional studies have demonstrated that Nucc-390 activates downstream signaling pathways characteristic of CXCR4 activation, including the mobilization of intracellular calcium and the phosphorylation of extracellular signal-regulated kinase (ERK).[1][2]
Quantitative Cross-Reactivity Profile
A comprehensive quantitative cross-reactivity profile of this compound against a broad panel of other G-protein coupled receptors (GPCRs) and other receptor types is not publicly available in the reviewed literature. While its selectivity for CXCR4 is well-documented through functional assays and antagonist blocking studies, specific binding affinity data (e.g., Ki or IC50 values) for off-target receptors has not been reported.
The primary evidence for its selectivity comes from experiments where the observed effects of Nucc-390 are completely abolished by the specific CXCR4 antagonist AMD3100.[2][3][4] This suggests that at the concentrations tested in these functional assays, Nucc-390 does not produce significant effects through other receptors that would be independent of CXCR4 blockade.
Functional Selectivity and Signaling Pathways
Nucc-390 has been shown to induce key signaling events downstream of CXCR4 activation, confirming its role as a functional agonist.
Table 1: Functional Effects of this compound
| Functional Assay | Observed Effect | Significance | Reference |
| Intracellular Calcium Mobilization | Induces a robust increase in intracellular calcium concentration. | A hallmark of Gq-coupled GPCR activation, a known signaling pathway for CXCR4. | [1][2] |
| ERK Phosphorylation | Stimulates the phosphorylation of ERK. | Demonstrates activation of the MAPK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival. | [2] |
| Receptor Internalization | Causes internalization of the CXCR4 receptor. | A common mechanism for regulating GPCR signaling upon agonist binding. | [1] |
Experimental Protocols
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
1. Cell Culture and Preparation:
-
CXCR4-expressing cells (e.g., C8161 melanoma cells) are cultured in appropriate media.
-
Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
2. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C. Probenecid may be included to prevent dye leakage.
3. Compound Addition and Measurement:
-
The plate is placed in a fluorescence plate reader with kinetic reading capabilities.
-
Baseline fluorescence is measured before the addition of this compound or a control compound.
-
The compound is injected into the wells, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity or the area under the curve.
-
Dose-response curves can be generated to determine the EC50 of the compound.
ERK Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK, a downstream effector of CXCR4 signaling.
1. Cell Lysis:
-
CXCR4-expressing cells are treated with this compound for a specified time.
-
Cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The cell lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein is collected.
2. Protein Quantification:
-
The protein concentration of the lysate is determined using a standard method such as the bicinchoninic acid (BCA) assay.
3. Gel Electrophoresis and Transfer:
-
Equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The membrane is then incubated with a chemiluminescent substrate, and the signal is detected using an imaging system.
-
The membrane can be stripped and re-probed with an antibody for total ERK to normalize for protein loading.
5. Data Analysis:
-
The band intensities for p-ERK and total ERK are quantified using densitometry software.
-
The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Visualizations
Caption: Workflow for determining receptor cross-reactivity.
Caption: Simplified signaling cascade of Nucc-390 via CXCR4.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nucc-390 Dihydrochloride and Alternatives for Nerve Repair
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nucc-390 dihydrochloride's efficacy in promoting nerve repair against other therapeutic alternatives. The information is compiled from preclinical studies and is intended to inform further research and development in the field of neural regeneration.
Introduction to Nucc-390 Dihydrochloride (B599025)
This compound is a small molecule agonist of the CXCR4 receptor. It mimics the action of the natural chemokine ligand, CXCL12α, which is involved in guiding axonal growth.[1][2] By activating the CXCR4 signaling pathway, Nucc-390 has been shown to promote axonal elongation and functional recovery following peripheral nerve injury.[1][2]
Comparative Analysis of Therapeutic Agents for Nerve Repair
This section compares the performance of this compound with key alternatives in nerve repair: the natural ligand CXCL12α, the neurotrophic factor Brain-Derived Neurotrophic Factor (BDNF), and Mesenchymal Stem Cells (MSCs). The CXCR4 antagonist, AMD3100, is included as an experimental control to demonstrate the specificity of the CXCR4-mediated effects.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies, primarily utilizing the rodent sciatic nerve crush injury model. It is important to note that direct comparison across different studies can be challenging due to variations in experimental protocols, animal models, and time points of assessment.
Table 1: Functional Recovery Measured by Compound Muscle Action Potential (CMAP) Area
| Treatment Group | Animal Model | Injury Model | Time Point | CMAP Area (% of Control/Baseline) | Source |
| Nucc-390 | Mouse | Sciatic Nerve Crush | 14 days | ~150% | [2] |
| 28 days | ~250% | [2] | |||
| Vehicle (Control) | Mouse | Sciatic Nerve Crush | 14 days | ~50% | [2] |
| 28 days | ~100% | [2] | |||
| Nucc-390 + AMD3100 | Mouse | Sciatic Nerve Crush | 14 days | ~50% | [2] |
| CXCL12α neutralizing Ab | Mouse | Sciatic Nerve Crush | 14 days | ~30% | [2] |
| AMD3100 | Mouse | Sciatic Nerve Crush | 14 days | ~40% | [2] |
Table 2: Axonal Regeneration and Neurite Outgrowth
| Treatment Group | In Vitro/In Vivo | Model | Outcome Measure | Result | Source |
| Nucc-390 | In Vitro | Cultured Motor Neurons | Axon Length | Significant Increase vs. Control | [1] |
| Nucc-390 + AMD3100 | In Vitro | Cultured Motor Neurons | Axon Length | No significant increase | [1] |
| BDNF | In Vitro | Dorsal Root Ganglion Culture | Neurite Outgrowth | Significant Increase vs. Control | [3] |
| Mesenchymal Stem Cells | In Vivo | Rat Sciatic Nerve Transection | Axon Count | Significant Increase vs. Control | [4] |
Table 3: Functional Recovery Measured by Sciatic Function Index (SFI)
| Treatment Group | Animal Model | Injury Model | Time Point | SFI Score (approx.) | Source |
| Mesenchymal Stem Cells | Rat | Individual Nerve Repair | 8 weeks | -34 | [5] |
| Vehicle (Control) | Rat | Individual Nerve Repair | 8 weeks | -77 | [5] |
| Acetyl Salicylic (B10762653) Acid (100mg/kg) | Mouse | Sciatic Nerve Crush | 14 days | Improved vs. Control | [6] |
| Control (Saline) | Mouse | Sciatic Nerve Crush | 14 days | No significant improvement | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
Rodent Sciatic Nerve Crush Injury Model
This is a widely used preclinical model to study peripheral nerve regeneration.
-
Animal Model: Adult male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).
-
Anesthesia: General anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail).
-
Surgical Procedure:
-
A small incision is made in the thigh to expose the sciatic nerve.
-
The nerve is carefully isolated from surrounding tissue.
-
A standardized crush injury is induced using fine forceps for a specific duration (e.g., 30 seconds).
-
The muscle and skin are then sutured.
-
-
Post-operative Care: Analgesics are administered to manage pain. Animals are monitored for signs of infection and distress.
Functional Assessment: Compound Muscle Action Potential (CMAP) Recording
CMAP recordings are used to assess the functional recovery of the neuromuscular pathway.
-
Procedure:
-
The animal is anesthetized.
-
Stimulating electrodes are placed on the sciatic nerve proximal to the crush site.
-
Recording electrodes are inserted into the gastrocnemius muscle.
-
A supramaximal electrical stimulus is delivered to the nerve, and the resulting muscle potential is recorded.
-
-
Data Analysis: The area and amplitude of the CMAP waveform are measured and compared between treatment groups and time points.[2]
In Vitro Axon Outgrowth Assay
This assay is used to directly assess the effect of compounds on neuronal growth.
-
Cell Culture: Primary motor neurons are isolated from the spinal cords of embryonic rodents and cultured on a suitable substrate (e.g., laminin-coated plates).
-
Treatment: After a period of initial growth, the cultured neurons are treated with the test compound (e.g., Nucc-390, BDNF) or vehicle control.
-
Imaging and Analysis: After a set incubation period (e.g., 24-48 hours), the neurons are fixed and stained for neuronal markers (e.g., β-III tubulin). The length of the longest axon for each neuron is measured using imaging software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for promoting nerve repair, with preclinical data indicating its ability to enhance functional recovery and axonal regeneration through the activation of the CXCR4 signaling pathway.[1][2] Comparative analysis with alternatives such as BDNF and MSCs suggests that while all these approaches show promise, their efficacy can be influenced by the specific experimental conditions. The natural ligand CXCL12α also promotes regeneration, but small molecules like Nucc-390 may offer advantages in terms of pharmacokinetics.[2] The inhibitory effect of the CXCR4 antagonist AMD3100 underscores the specificity of this pathway in mediating nerve repair.[2] Further research is warranted to conduct head-to-head comparative studies under standardized conditions to fully elucidate the relative therapeutic potential of these different approaches for clinical translation.
References
- 1. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bioactive 3D Scaffolds for the Delivery of NGF and BDNF to Improve Nerve Regeneration [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. “Stem cell therapy to promote limb function recovery in peripheral nerve damage in a rat model” – Experimental research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acetyl salicylic acid augments functional recovery following sciatic nerve crush in mice - PMC [pmc.ncbi.nlm.nih.gov]
Nucc-390 Dihydrochloride: A Promising Adjunct in Snakebite Neurotoxicity Recovery
A head-to-head comparison with current and emerging treatments for snake venom-induced paralysis reveals Nucc-390 dihydrochloride (B599025) as a novel therapeutic agent that accelerates nerve and functional recovery. This guide provides an objective analysis of its performance against traditional antivenom and other small molecule inhibitors, supported by experimental data.
For researchers, scientists, and drug development professionals, this guide details the mechanism, efficacy, and experimental validation of Nucc-390 in the context of snakebite envenoming, a significant and often neglected tropical disease.
Executive Summary
Snakebite envenoming is a critical global health issue, causing over 100,000 deaths annually and leaving hundreds of thousands with permanent disabilities.[1][2] Neurotoxic snake venoms, particularly those from elapid snakes like kraits, taipans, and coral snakes, induce a descending flaccid paralysis that can lead to respiratory failure.[3] The current standard of care, animal-derived antivenom, is often limited by species-specificity, high cost, and the need for rapid administration.[1][3][4]
Nucc-390 dihydrochloride, a small molecule agonist of the CXCR4 receptor, presents a paradigm-shifting approach by focusing on the regeneration of damaged motor neurons, a process not directly addressed by antivenom.[5][6] Experimental evidence demonstrates that Nucc-390 significantly accelerates the recovery of neuromuscular function after envenomation by various snake species.[3][4][5] Its stability, simple chemical synthesis, and efficacy even when administered days after a snakebite position it as a valuable complementary therapy to antivenom.[3]
Comparative Analysis: Nucc-390 vs. Alternative Treatments
The primary treatment for snakebite envenoming is antivenom, while other small molecules are also under investigation. This section compares Nucc-390 to these alternatives.
| Feature | This compound | Antivenom | Other Small Molecule Inhibitors (e.g., Varespladib, Marimastat) |
| Mechanism of Action | Promotes nerve regeneration by acting as an agonist of the CXCR4 receptor.[3][5][7] | Neutralizes venom toxins in the bloodstream.[2] | Inhibit specific venom enzymes, such as phospholipase A2 (PLA2).[8] |
| Therapeutic Window | Effective even when administered days after the snakebite.[3] | Most effective when administered shortly after the snakebite.[5] | Typically require administration soon after envenomation. |
| Species Specificity | Broadly effective against neurotoxicity from different snake species.[3][9] | Often species-specific, requiring correct identification of the snake.[1][8] | Can have broad-spectrum activity against certain toxin families.[8] |
| Primary Outcome | Accelerates functional and structural recovery of the neuromuscular junction.[3][5] | Prevents further damage by neutralizing circulating venom. | Reduces venom-induced pathology. |
| Development Stage | Pre-clinical (tested in murine models).[4][5] | Clinically established treatment. | Pre-clinical and clinical trials.[8] |
| Cost & Accessibility | Potentially low-cost due to simple chemical synthesis.[3] | Expensive and requires a cold chain for storage.[8] | Varies depending on the specific molecule. |
Experimental Data: Efficacy of Nucc-390
Studies in murine models have provided quantitative evidence of Nucc-390's efficacy in reversing the neurotoxic effects of snake venoms.
Functional Recovery of the Neuromuscular Junction (NMJ)
Electrophysiological measurements, such as Evoked Junctional Potentials (EJP) and Compound Muscle Action Potentials (CMAP), are used to assess the functional integrity of the NMJ.
Table 1: Recovery of Evoked Junctional Potential (EJP) Amplitude in Mice Treated with Nucc-390
| Venom/Toxin | Time Post-Envenomation | Treatment Group | EJP Amplitude (mV, Mean ± SEM) | Statistical Significance (p-value) |
| β-Bungarotoxin (from Bungarus multicinctus) | 96 hours | Vehicle | ~5 | \multirow{2}{}{p = 0.0077[3]} |
| Nucc-390 | ~12 | |||
| Bungarus caeruleus venom | 96 hours | Vehicle | ~6 | \multirow{2}{}{Data indicates significant improvement[3]} |
| Nucc-390 | ~14 | |||
| Bungarus candidus venom | 96 hours | Vehicle | ~4 | \multirow{2}{}{Data indicates significant improvement[3]} |
| Nucc-390 | ~11 | |||
| Bungarus multicinctus venom | 96 hours | Vehicle | ~7 | \multirow{2}{}{Data indicates significant improvement[3]} |
| Nucc-390 | ~15 | |||
| Taipoxin (from Oxyuranus scutellatus) | 72 hours | Vehicle | ~4 | \multirow{2}{*}{p < 0.01[10]} |
| Nucc-390 | ~10 |
Table 2: Recovery of Compound Muscle Action Potential (CMAP) in Mice Treated with Nucc-390
| Venom | Time Post-Envenomation | Treatment Group | CMAP Amplitude (% of control, Mean ± SEM) |
| Oxyuranus scutellatus venom | 4 days | Vehicle | ~20% |
| Nucc-390 | ~60% | ||
| 8 days | Vehicle | ~50% | |
| Nucc-390 | ~90% |
Recovery of Respiratory Function
Lung ventilation studies in mice demonstrate a faster recovery from respiratory distress in Nucc-390-treated animals.
Table 3: Time to Complete Recovery of Lung Ventilation
| Venom | Treatment Group | Time to Full Recovery |
| Bungarus venoms | Untreated | 1 week[3] |
| Nucc-390 treated | 96 hours[3] |
Signaling Pathways and Experimental Workflows
The CXCR4 Signaling Pathway in Nerve Regeneration
Snake venom neurotoxins, particularly presynaptic phospholipase A2 (PLA2) toxins, cause degeneration of the motor axon terminal.[5] This damage triggers the expression of the CXCR4 receptor on the neuronal plasma membrane.[3] Surrounding Schwann cells release the natural ligand for CXCR4, CXCL12α, which initiates a signaling cascade that promotes axonal growth and regeneration.[5] Nucc-390, as a CXCR4 agonist, mimics the action of CXCL12α to accelerate this natural repair process.[5][6]
Caption: The CXCR4 signaling pathway activated by nerve damage and targeted by Nucc-390.
Experimental Workflow for Assessing Nucc-390 Efficacy
The following diagram illustrates a typical experimental workflow used to evaluate the therapeutic potential of Nucc-390 in a murine model of snake envenomation.
Caption: A typical experimental workflow for evaluating Nucc-390's efficacy in vivo.
Detailed Experimental Protocols
Murine Model of Envenomation
-
Animals: CD-1 mice are commonly used.
-
Envenomation: A sublethal dose of snake venom (e.g., from Bungarus, Oxyuranus, or Micrurus species) or a purified neurotoxin is injected locally, typically into the hind limb muscles (e.g., gastrocnemius or soleus).[3][5]
-
Treatment: this compound is administered, often via intraperitoneal or local injection, at specified doses (e.g., 3.2 mg/kg) and time intervals (e.g., twice daily) following envenomation.[7] Control groups receive a vehicle-only injection.
Electrophysiological Analysis
-
Objective: To quantify the functional recovery of neurotransmission at the neuromuscular junction.
-
Procedure for Evoked Junctional Potentials (EJP):
-
At a predetermined time point (e.g., 72 or 96 hours post-envenomation), the soleus muscle is dissected.[3][10]
-
The muscle is mounted in a chamber with a physiological saline solution.
-
The motor nerve is stimulated with a suction electrode, and the resulting postsynaptic potentials are recorded from individual muscle fibers using intracellular glass microelectrodes.[3]
-
The amplitude of the EJPs is measured and averaged.
-
-
Procedure for Compound Muscle Action Potentials (CMAP):
-
The sciatic nerve is stimulated with electrodes, and the collective electrical response of the gastrocnemius muscle is recorded using surface electrodes.[5]
-
The amplitude of the CMAP provides a measure of the overall muscle response to nerve stimulation.
-
Immunohistochemistry of the Neuromuscular Junction
-
Objective: To visualize the structural integrity and reinnervation of the neuromuscular junction.
-
Procedure:
-
Dissected muscles are fixed (e.g., with paraformaldehyde).
-
The tissue is stained with fluorescently labeled antibodies and toxins to identify key components of the NMJ.
-
Common markers include:
-
The stained tissues are imaged using confocal microscopy to assess the extent of denervation and reinnervation.
-
Conclusion
This compound represents a significant advancement in the potential treatment of neurotoxic snakebites. Its unique mechanism of action, which promotes the regeneration of damaged nerves, offers a complementary approach to the venom-neutralizing effects of antivenom. The robust pre-clinical data demonstrating its ability to accelerate functional and structural recovery in murine models warrants further investigation and progression towards clinical trials. For drug development professionals, Nucc-390 exemplifies a promising strategy of targeting the host's regenerative processes to combat the debilitating effects of envenomation.
References
- 1. Scientists Develop First Broad Antivenom to Counter Snakebites | Columbia University Irving Medical Center [cuimc.columbia.edu]
- 2. researchgate.net [researchgate.net]
- 3. An agonist of the CXCR4 receptor is therapeutic for the neuroparalysis induced by Bungarus snakes envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An agonist of the CXCR4 receptor accelerates the recovery from the peripheral neuroparalysis induced by Taipan snake envenomation | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. zmescience.com [zmescience.com]
- 9. researchgate.net [researchgate.net]
- 10. An Agonist of the CXCR4 Receptor Strongly Promotes Regeneration of Degenerated Motor Axon Terminals - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Nucc-390 and Other Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for effective neuroprotective agents to mitigate neuronal damage and promote regeneration in various neurological disorders is a paramount challenge in modern medicine. This guide provides a comprehensive, data-driven comparison of Nucc-390, a novel CXCR4 receptor agonist, with other prominent neuroprotective agents: Edaravone, Citicoline, and N-acetylcysteine (NAC). By presenting quantitative preclinical data, detailed experimental methodologies, and visual representations of signaling pathways and workflows, this document aims to facilitate an objective evaluation of these compounds for research and drug development purposes.
Mechanism of Action Overview
The neuroprotective agents discussed herein employ distinct mechanisms to shield neurons from damage and foster recovery.
-
Nucc-390: A selective small-molecule agonist of the CXCR4 receptor.[1] Its neuroprotective and regenerative effects are mediated through the activation of the CXCL12α/CXCR4 signaling axis, which is involved in promoting axonal elongation and functional recovery after nerve injury.[2][3][4]
-
Edaravone: A potent free radical scavenger that mitigates oxidative stress, a key contributor to neuronal damage in various neurological conditions.[1][5][6][7] It works by quenching hydroxyl radicals and inhibiting lipid peroxidation.[1][5][6][8]
-
Citicoline: An essential intermediate in the synthesis of phosphatidylcholine, a major component of neuronal cell membranes.[9][10] Its neuroprotective effects are attributed to its role in membrane stabilization and repair, as well as its contribution to acetylcholine (B1216132) synthesis.[9][10][11]
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione (B108866).[12][13][14] It exerts its neuroprotective effects by replenishing intracellular glutathione levels, directly scavenging reactive oxygen species, and modulating inflammatory pathways.[12][13][14][15][16]
Signaling Pathways
Head-to-Head Comparison of Preclinical Efficacy in Peripheral Nerve Injury Models
The following tables summarize quantitative data from preclinical studies evaluating the efficacy of Nucc-390, Edaravone, Citicoline, and NAC in rodent models of sciatic nerve injury.
Table 1: Functional Recovery Assessment (Sciatic Functional Index - SFI)
| Compound | Animal Model | Dosage | Time Point | SFI Improvement (vs. Control) | Reference |
| Nucc-390 | Mouse Sciatic Nerve Crush | 3.2 mg/kg, i.p. | 14 days | Significant improvement in CMAP area | [4] |
| Edaravone | Rat Sciatic Nerve Crush | 3 mg/kg, i.p. | 4 weeks | Significant improvement from approx. -75 to -55 | [17] |
| Citicoline | Rat Sciatic Nerve Transection & Repair | 0.4 mL (100 µmol/L), topical | 12 weeks | Significant improvement from -66 to -46 | [18] |
| N-acetylcysteine (NAC) | Rat Sciatic Nerve Crush | 300 mg/kg, i.p. | Not Specified | Significant improvement in SFI-1, SFI-2, and SFI-3 | [19] |
Note: SFI values range from 0 (normal function) to -100 (complete dysfunction). A higher value (closer to 0) indicates better function.[20]
Table 2: Electrophysiological Assessment (Nerve Conduction Velocity - NCV)
| Compound | Animal Model | Dosage | Time Point | NCV Improvement (vs. Control) | Reference |
| Nucc-390 | Mouse Sciatic Nerve Crush | 3.2 mg/kg, i.p. | 28 days | Significantly faster recovery of CMAP | [4] |
| Edaravone | Rat Sciatic Nerve Crush | 3 mg/kg, i.p. | 12 weeks | Data not available in reviewed sources | |
| Citicoline | Rat Sciatic Nerve Transection & Repair | 900 µmol/kg, i.p. | 12 weeks | Significantly reduced EMG latency | [21] |
| N-acetylcysteine (NAC) | Rat Sciatic Nerve Crush | 300 mg/kg, i.p. | Not Specified | Data not available in reviewed sources |
Table 3: Histomorphological Assessment
| Compound | Animal Model | Dosage | Time Point | Key Histological Findings (vs. Control) | Reference |
| Nucc-390 | Mouse Sciatic Nerve Crush | 3.2 mg/kg, i.p. | 14 days | Promoted anatomical recovery of the nerve | [4] |
| Edaravone | Rat Sciatic Nerve Crush | 3 mg/kg, i.p. | 4 weeks | Increased Bcl-2, decreased Bax expression | [17] |
| Citicoline | Rat Sciatic Nerve Transection & Repair | 0.4 mL (100 µmol/L), topical | 12 weeks | Increased axon count and diameter | [18] |
| N-acetylcysteine (NAC) | Rat Sciatic Nerve Crush | 300 mg/kg, i.p. | Not Specified | Reduced axonal degeneration and inflammation | [19] |
Experimental Protocols
Sciatic Nerve Crush Injury Model and Behavioral Analysis
1. Sciatic Nerve Crush Injury Model (Rat/Mouse)
-
Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane (B1672236) inhalation.
-
Surgical Procedure: A small incision is made on the lateral aspect of the mid-thigh. The biceps femoris muscle is bluntly dissected to expose the sciatic nerve. A standardized crush injury is induced by compressing the nerve with fine forceps for a defined duration (e.g., 30 seconds). The muscle and skin are then sutured.[17]
-
Drug Administration: The neuroprotective agent or vehicle is administered according to the specific study protocol (e.g., intraperitoneally, topically).[17][18]
2. Sciatic Functional Index (SFI) Calculation
-
Principle: SFI is a widely used, non-invasive method to assess functional recovery of the sciatic nerve by analyzing the animal's footprints.[1][20]
-
Procedure: The animal's hind paws are dipped in ink, and it is allowed to walk down a narrow track lined with paper. The resulting footprints from the normal (N) and experimental (E) hind limbs are analyzed.
-
Parameters Measured:
-
Print Length (PL): Distance from the heel to the top of the third toe.
-
Toe Spread (TS): Distance between the first and fifth toes.
-
Intermediate Toe Spread (ITS): Distance between the second and fourth toes.
-
-
Formula: The Bain-Mackinnon-Hunter (BMH) formula is commonly used: SFI = -38.3 * [(EPL - NPL) / NPL] + 109.5 * [(ETS - NTS) / NTS] + 13.3 * [(EITS - NITS) / NITS] - 8.8[22]
3. Nerve Conduction Velocity (NCV) Measurement
-
Principle: NCV measurement assesses the speed of electrical impulse conduction along the nerve, providing a quantitative measure of nerve function.[3][19]
-
Procedure: Under anesthesia, stimulating electrodes are placed at two points along the sciatic nerve (e.g., sciatic notch and knee). Recording electrodes are placed in a muscle innervated by the nerve (e.g., gastrocnemius). The nerve is stimulated at both points, and the latency of the muscle response (M-wave) is recorded.
-
Calculation: The distance between the two stimulation points is divided by the difference in the latencies of the M-waves to calculate the NCV (in m/s).[19][23][24][25]
4. Immunohistochemistry for Neurofilament
-
Principle: This technique uses antibodies to visualize neurofilaments, which are major structural components of axons, allowing for the assessment of axonal integrity and regeneration.[2][26][27][28]
-
Procedure:
-
Tissue Preparation: Nerve tissue is harvested, fixed (e.g., in 4% paraformaldehyde), and embedded in paraffin (B1166041) or frozen. Thin sections are cut and mounted on slides.
-
Antigen Retrieval: If using paraffin-embedded tissue, heat-induced epitope retrieval is often performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., normal serum).
-
Primary Antibody Incubation: The sections are incubated with a primary antibody specific for neurofilament (e.g., anti-NF200).
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The label on the secondary antibody (e.g., a fluorescent tag or an enzyme) is visualized.
-
Counterstaining and Mounting: The sections are often counterstained to visualize cell nuclei (e.g., with DAPI) and then coverslipped.
-
5. TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
-
Principle: The TUNEL assay is used to detect DNA fragmentation, a hallmark of apoptosis (programmed cell death).[29][30][31][32][33]
-
Procedure:
-
Tissue Preparation: Similar to immunohistochemistry, tissue sections are prepared and fixed.
-
Permeabilization: The cell membranes are permeabilized to allow the labeling enzyme to enter the nucleus.
-
TdT Enzyme Reaction: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to incorporate labeled dUTPs (e.g., fluorescently labeled) onto the free 3'-hydroxyl ends of fragmented DNA.
-
Visualization: The labeled DNA is visualized using fluorescence microscopy. TUNEL-positive cells are indicative of apoptosis.
-
Conclusion
This comparative guide provides a foundational overview of Nucc-390 and other selected neuroprotective agents. The presented data and methodologies offer a starting point for researchers to design and interpret studies aimed at evaluating and developing novel neuroprotective therapies. Nucc-390, with its distinct mechanism of action targeting the CXCR4 receptor, shows promise in promoting nerve regeneration. Edaravone, Citicoline, and NAC, with their respective antioxidant, membrane-stabilizing, and anti-inflammatory properties, represent alternative or potentially complementary therapeutic strategies. Further head-to-head preclinical studies under standardized conditions are warranted to more definitively delineate the comparative efficacy of these agents and to guide the selection of the most promising candidates for clinical translation.
References
- 1. Functional evaluation outcomes correlate with histomorphometric changes in the rat sciatic nerve crush injury model: A comparison between sciatic functional index and kinematic analysis | PLOS One [journals.plos.org]
- 2. biocare.net [biocare.net]
- 3. diacomp.org [diacomp.org]
- 4. A CXCR4 receptor agonist strongly stimulates axonal regeneration after damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Citicoline Sodium? [synapse.patsnap.com]
- 10. Citicoline (CDP-choline): mechanisms of action and effects in ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. N-Acetylcysteine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Edaravone promotes functional recovery after mechanical peripheral nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Citicoline improves functional recovery, promotes nerve regeneration, and reduces postoperative scarring after peripheral nerve surgery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 20. oamjms.eu [oamjms.eu]
- 21. scispace.com [scispace.com]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. NON-INVASIVE EVALUATION OF NERVE CONDUCTION IN SMALL DIAMETER FIBERS IN THE RAT - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Sensory and Motor Conduction Velocity in Spontaneously Hypertensive Rats: Sex and Aging Investigation [frontiersin.org]
- 26. diagomics.com [diagomics.com]
- 27. longislandab.com [longislandab.com]
- 28. diagomics.com [diagomics.com]
- 29. Modifications to the in situ TUNEL method for detection of apoptosis in paraffin-embedded tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. m.youtube.com [m.youtube.com]
- 32. Detection of Apoptosis in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Frontiers | Endocrine-disrupting effects of environmental BPS and PFOS on human brain organoid development [frontiersin.org]
Safety Operating Guide
Proper Disposal of Nucc-390 Dihydrochloride: A Safety and Operations Guide
For researchers and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the disposal of Nucc-390 dihydrochloride (B599025), a selective small-molecule CXCR4 receptor agonist. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.
Summary of Key Safety and Handling Information
While detailed quantitative data for disposal is not extensively available in public records, the following table summarizes essential handling and storage information derived from safety data sheets to inform safe disposal practices.
| Parameter | Information | Source |
| Storage Temperature | -20°C | TargetMol, Immunomart |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated place. | TargetMol |
| Shipping | Shipped on blue ice. | Immunomart |
| Personal Protective Equipment (PPE) | Wear suitable protective clothing, chemical-impermeable gloves, and eye protection. | TargetMol |
| Handling | Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools. | TargetMol |
| In case of spill | Avoid dust formation. Avoid breathing mist, gas, or vapors. Evacuate personnel to safe areas. Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains. | TargetMol |
Experimental Protocol: Disposal of Nucc-390 Dihydrochloride
The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This protocol is based on general best practices for chemical waste disposal and information from available safety data sheets.
Materials:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemical-resistant gloves.
-
Chemical fume hood.
-
Sealable, properly labeled waste container (e.g., "Halogenated Organic Waste").
-
Chemical spill kit.
Procedure:
-
Preparation:
-
Ensure all personal protective equipment is worn correctly.
-
Perform all operations within a certified chemical fume hood to minimize inhalation exposure.
-
Have a chemical spill kit readily accessible.
-
-
Containerization of Waste:
-
Carefully transfer any waste containing this compound into a designated, sealable waste container.
-
This includes unused product, contaminated disposable materials (e.g., pipette tips, weighing paper), and solutions.
-
Do not mix with incompatible waste streams.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.
-
Indicate the approximate concentration and volume.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from ignition sources and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide them with a complete and accurate description of the waste.
-
Discharge into the environment must be strictly avoided[1].
-
-
Decontamination:
-
Thoroughly decontaminate all non-disposable equipment and surfaces that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol, followed by water), as recommended by your institution's safety protocols.
-
Dispose of any cleaning materials as hazardous waste.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
